Technical Documentation Center

10-(Dibutylamino)decan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 10-(Dibutylamino)decan-1-ol
  • CAS: 5341-91-3

Core Science & Biosynthesis

Foundational

10-(Dibutylamino)decan-1-ol: Structural Properties and Applications in Advanced Lipid Nanoparticle Design

Executive Summary 10-(Dibutylamino)decan-1-ol (CAS: 5341-91-3) is a highly specialized tertiary amino alcohol characterized by a 10-carbon aliphatic chain terminating in a dibutylamino headgroup. In contemporary drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

10-(Dibutylamino)decan-1-ol (CAS: 5341-91-3) is a highly specialized tertiary amino alcohol characterized by a 10-carbon aliphatic chain terminating in a dibutylamino headgroup. In contemporary drug development, this molecule serves as a critical synthetic precursor for ionizable cationic lipids and amino-polyesters used in Lipid Nanoparticle (LNP) formulations for mRNA and siRNA delivery. This technical whitepaper elucidates the physicochemical causality behind its structural motifs, provides validated synthetic protocols, and details its integration into nucleic acid delivery systems.

Chemical Structure and Physicochemical Causality

Molecular Specifications
  • Chemical Name : 10-(Dibutylamino)decan-1-ol

  • CAS Registry Number : 5341-91-3

  • Molecular Formula : C18H39NO

  • Molecular Weight : 285.51 g/mol

  • Structural Motifs :

    • Dibutylamino Headgroup : A tertiary amine that imparts pH-responsive ionization capabilities.

    • Decanol Spacer : A 10-carbon hydrophobic chain terminating in a primary hydroxyl group, acting as a conjugation site for lipophilic tails.

The Causality of Structural Choices in LNP Design

In the context of LNP development, every structural element of a precursor molecule dictates the in vivo fate of the therapeutic payload. The design of 10-(Dibutylamino)decan-1-ol is not arbitrary; it is engineered to solve specific biological barriers:

  • The Dibutylamino Group (pKa Tuning) : The apparent pKa of an ionizable lipid is the most critical parameter for mRNA delivery efficacy [1]. The steric bulk and electron-donating nature of the two butyl chains tune the pKa of the resulting lipid to an optimal range of 6.2–6.5. This specific pKa ensures the lipid remains neutral at physiological pH (7.4) to prevent systemic toxicity and premature clearance, but rapidly protonates in the acidic environment of the endosome (pH < 6.0), triggering membrane fusion and endosomal escape.

  • The 10-Carbon Spacer : The decyl chain provides an optimal hydrophobic-lipophilic balance (HLB). When the terminal hydroxyl is esterified with branched or unsaturated fatty acids, the 10-carbon spacer ensures the lipid adopts a conical molecular shape in acidic environments [2]. This geometry is thermodynamically required to disrupt the endosomal bilayer via a hexagonal (H_II) phase transition.

Experimental Workflows & Methodologies

Synthesis of 10-(Dibutylamino)decan-1-ol

The synthesis follows a self-validating bimolecular nucleophilic substitution (SN2) pathway, ensuring high yields with minimal side reactions [4].

Protocol 1: N-Alkylation Workflow

  • Reagent Preparation : Dissolve 10-bromo-1-decanol (1.0 eq, 10 mmol) and dibutylamine (2.5 eq, 25 mmol) in 50 mL of anhydrous acetonitrile (ACN). The excess amine prevents over-alkylation.

  • Catalysis & Neutralization : Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) to neutralize the hydrobromic acid byproduct, driving the reaction forward. Add a catalytic amount of sodium iodide (NaI, 0.1 eq) to facilitate the Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide in situ.

  • Reaction Conditions : Reflux the mixture at 80°C under an inert argon atmosphere for 16-24 hours. Monitor progression via Thin Layer Chromatography (TLC) using a Ninhydrin stain.

  • Workup & Purification : Filter the suspension to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield the pure tertiary amino alcohol.

Synthesis A Dibutylamine (Nucleophile) C K2CO3 / ACN (Reflux, 80°C) A->C SN2 Alkylation B 10-Bromo-1-decanol (Electrophile) B->C D 10-(Dibutylamino)decan-1-ol (Target Compound) C->D Purification (Extraction/Chromatography)

Synthesis workflow of 10-(Dibutylamino)decan-1-ol via SN2 N-alkylation.

Synthesis of Ionizable Lipids via Esterification

To function within an LNP, 10-(Dibutylamino)decan-1-ol must be conjugated to lipophilic tails to form functional ionizable lipids or amino-polyesters[3].

Protocol 2: Steglich Esterification

  • Activation : Dissolve a selected branched fatty acid (1.2 eq) in anhydrous DCM. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.5 eq) and 4-Dimethylaminopyridine (DMAP, 0.2 eq). Stir for 15 minutes at room temperature to form the active O-acylisourea intermediate.

  • Conjugation : Add 10-(Dibutylamino)decan-1-ol (1.0 eq) dropwise. Stir for 12 hours at room temperature.

  • Purification : Wash with 0.1 M HCl, followed by saturated NaHCO₃. Purify via automated flash chromatography to isolate the final ionizable lipid.

LNP Formulation and mRNA Encapsulation

Protocol 3: Microfluidic Assembly

  • Lipid Phase : Dissolve the synthesized ionizable lipid, DSPC (helper lipid), Cholesterol, and PEG-lipid in ethanol at a molar ratio of 50:10:38.5:1.5.

  • Aqueous Phase : Dissolve mRNA in 50 mM citrate buffer (pH 4.0).

  • Mixing : Inject both phases into a microfluidic mixer at a flow ratio of 3:1 (Aqueous:Ethanol) and a total flow rate of 12 mL/min. The acidic pH protonates the dibutylamino group, driving electrostatic complexation with the negatively charged mRNA.

  • Dialysis : Dialyze the formulation against 1x PBS (pH 7.4) for 16 hours to neutralize the LNP, rendering the surface uncharged and stable, followed by sterile filtration (0.22 μm).

LNP_Pathway A Ionizable Lipid (Derived from Precursor) C Microfluidic Mixing (Acidic pH 4.0) A->C B mRNA (Therapeutic Payload) B->C D LNP Formation (Neutralization to pH 7.4) C->D Electrostatic Assembly E Cellular Uptake (Endocytosis) D->E In vivo delivery F Endosomal Acidification (pH < 6.0) E->F G Endosomal Escape & mRNA Release F->G Protonation of Dibutylamino group

LNP self-assembly and pH-dependent endosomal escape pathway.

Quantitative Data & Physicochemical Profiling

The following table summarizes the physicochemical properties of 10-(Dibutylamino)decan-1-ol and its downstream LNP formulations, demonstrating the causality between molecular structure and nanoparticle behavior.

ParameterValue / CharacteristicAnalytical Method / Rationale
Precursor Molecular Weight 285.51 g/mol Mass Spectrometry (ESI-MS)
Precursor LogP (Predicted) ~4.8 - 5.2High lipophilicity due to C10 chain and dibutyl groups
LNP Apparent pKa 6.2 - 6.5TNS Fluorescence Assay. Optimal for hepatic/extrahepatic delivery
LNP Z-Average Size 60 - 85 nmDynamic Light Scattering (DLS). Ideal for cellular endocytosis
LNP Polydispersity Index (PDI) < 0.15DLS. Indicates highly uniform self-assembly
mRNA Encapsulation Efficiency > 90%RiboGreen Assay. Driven by electrostatic interactions at pH 4.0

Conclusion

10-(Dibutylamino)decan-1-ol represents a highly optimized building block in the chemical evolution of nucleic acid delivery systems. By providing a precise steric environment (dibutyl groups) for pKa tuning and an optimal hydrophobic spacer (decyl chain) for lipid phase transitions, it enables the synthesis of next-generation ionizable lipids. The rigorous synthetic and formulation protocols outlined herein ensure high-fidelity LNP production, bridging the gap between fundamental organic chemistry and advanced genomic medicine.

References

  • Title : The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA Source : National Institutes of Health (NIH) / PMC URL :[Link] [1]

  • Title : Impact of Lipid Tail Length on the Organ Selectivity of mRNA-Lipid Nanoparticles Source : Communications Biology / Nature Portfolio URL :[Link] [2]

  • Title : Tailoring Alkyl Side Chains of Ionizable Amino-Polyesters for Enhanced In Vivo mRNA Delivery Source : ACS Biomacromolecules URL :[Link] [3]

  • Title: EP1535913B1 - Novel quaternary ammonium compounds Source: Google P
Exploratory

10-(Dibutylamino)decan-1-ol in Advanced Therapeutics: Sourcing, Synthesis, and Application

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound Identity: 10-(Dibutylamino)decan-1-ol (CAS: 5341-91-3) | Formula: C₁₈H₃₉NO Executive Summary: The Mechanistic Value of Ami...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound Identity: 10-(Dibutylamino)decan-1-ol (CAS: 5341-91-3) | Formula: C₁₈H₃₉NO

Executive Summary: The Mechanistic Value of Amino Alcohols

In the rapidly evolving landscape of genetic medicine, the architecture of delivery vehicles dictates therapeutic efficacy. 10-(Dibutylamino)decan-1-ol is a highly specialized, bifunctional amino alcohol that serves as a critical building block for synthesizing ionizable lipids (lipidoids) and quaternary ammonium compounds [3].

As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a structural tuning fork. The molecule features two critical domains:

  • The Dibutylamino Headgroup: A tertiary amine that provides a precise pKa (~6.0–6.5). In the context of Lipid Nanoparticles (LNPs), this ensures the lipid remains neutrally charged in systemic circulation (pH 7.4) to prevent toxicity, while rapidly protonating in the acidic endosome (pH ~5.5) to trigger membrane fusion and endosomal escape.

  • The 10-Carbon Decanol Chain: A hydrophobic spacer terminating in a primary alcohol. This length is thermodynamically optimal—long enough to anchor into a lipid bilayer without inducing the excessive rigidity seen in C14–C18 chains. The terminal hydroxyl group acts as the reactive site for downstream esterification or etherification.

Global Supplier Landscape & Pricing Matrix

Because 10-(Dibutylamino)decan-1-ol is a niche precursor rather than a high-volume commodity solvent, it is rarely stocked in bulk by frontline catalog distributors like Sigma-Aldrich. Instead, it is sourced through specialty chemical manufacturers and custom synthesis organizations (CROs) [1][2].

The table below synthesizes current market data for research-grade (≥95–98% purity) sourcing.

Supplier / NetworkPurity GradeTypical QuantityEstimated Price (USD)Procurement Strategy
Dayang Chem (via Echemi) Research (>98%)100 g - 1 kg$350 - $800 / kgBest for scale-up and bulk LNP formulation screening.
Atomax Chemicals Research (>95%)10 g - 50 g$120 - $250 / 10gIdeal for initial hit-to-lead lipidoid synthesis.
Chem960 Database Network Technical (>90%)VariesVariableUseful for identifying secondary Asian manufacturers.
Custom Synthesis (CROs) GMP / Ultra-PureCustom$2,500+ / kgRequired for IND-enabling in vivo studies.

Note: Prices fluctuate based on raw material costs (e.g., 10-bromo-1-decanol) and geopolitical supply chain dynamics.

De Novo Synthesis & Validation Protocol

When commercial lead times are prohibitive, synthesizing 10-(Dibutylamino)decan-1-ol in-house is highly efficient. The reaction is a classic bimolecular nucleophilic substitution (S_N2) between 10-bromo-1-decanol and dibutylamine [4].

Experimental Methodology

Reagents Required:

  • 10-Bromo-1-decanol (1.0 eq, Electrophile)

  • Dibutylamine (1.2 eq, Nucleophile)

  • Potassium Carbonate (K₂CO₃) (1.5 eq, Base)

  • Anhydrous Acetonitrile (Solvent)

Step-by-Step Workflow:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve 10-bromo-1-decanol in anhydrous acetonitrile (0.2 M concentration).

  • Reagent Addition: Add anhydrous K₂CO₃ followed by dibutylamine.

    • Causality Check: K₂CO₃ is utilized as a heterogeneous base to scavenge the hydrobromic acid (HBr) byproduct. This prevents the protonation of the dibutylamine nucleophile, driving the S_N2 reaction to completion.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80°C for 16 hours under an inert argon atmosphere.

  • Self-Validating Workup (Acid-Base Extraction):

    • Cool the reaction to room temperature, filter out the inorganic salts, and concentrate the filtrate in vacuo.

    • Dissolve the crude residue in ethyl acetate and extract with 1M HCl.

    • Causality Check: This is a critical self-validating step. The target product is a tertiary amine and will protonate, migrating entirely into the aqueous layer. Unreacted 10-bromo-1-decanol remains in the organic layer, ensuring absolute separation.

    • Collect the aqueous layer, cool to 0°C, and slowly basify with 2M NaOH until pH > 10. Extract the free-based product back into fresh ethyl acetate.

  • Final Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield 10-(Dibutylamino)decan-1-ol as a pale yellow viscous oil.

Process Visualization

Synthesis A 10-Bromo-1-decanol (Electrophile) C K2CO3 / Acetonitrile (Base / Solvent) A->C B Dibutylamine (Nucleophile) B->C D Reflux (80°C, 16h) C->D S_N2 Substitution E 10-(Dibutylamino)decan-1-ol (Product) D->E Acid-Base Extraction

Synthesis pathway of 10-(Dibutylamino)decan-1-ol via nucleophilic substitution.

Downstream Application: LNP Formulation Workflow

Once synthesized and validated (via ¹H-NMR confirming the disappearance of the CH₂-Br triplet at ~3.4 ppm and the appearance of the CH₂-N multiplet), the compound is ready for lipidoid synthesis.

The terminal hydroxyl group of 10-(Dibutylamino)decan-1-ol is typically reacted with lipidic acid chlorides or anhydrides (e.g., linoleic acid derivatives) to form an ester-based ionizable lipid. These lipids are then subjected to microfluidic mixing to encapsulate nucleic acids [3].

LNP_Workflow A 10-(Dibutylamino)decan-1-ol B Esterification with Lipid Tails A->B C Novel Ionizable Lipidoid B->C F Microfluidic Mixing C->F D Helper Lipids (Cholesterol, DSPC, PEG-Lipid) D->F E Aqueous mRNA Solution (pH 4.0) E->F G mRNA-LNP Complex (Endosomal Escape Capable) F->G Rapid Self-Assembly

Workflow from amino alcohol precursor to functional mRNA-LNP assembly.

References

  • Google Patents. "AU2018256877A1 - Novel carbonyl lipids and lipid nanoparticle formulations for delivery of nucleic acids." Google.com.
  • Google Patents. "EP1535913B1 - Novel quaternary ammonium compounds." Google.com.
Exploratory

The N,N-Dibutylaminoalkyl Alcohol Pharmacophore: Synthesis, SAR, and Antimalarial Efficacy

Executive Summary The N,N-dibutylaminoalkyl alcohol motif represents a critical pharmacophore in modern medicinal chemistry, most notably anchoring the efficacy of the aryl-amino alcohol class of antimalarials (e.g., Lum...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N,N-dibutylaminoalkyl alcohol motif represents a critical pharmacophore in modern medicinal chemistry, most notably anchoring the efficacy of the aryl-amino alcohol class of antimalarials (e.g., Lumefantrine). Unlike simpler diethyl or dimethyl analogues, the dibutyl substitution provides a specific lipophilic threshold (LogP > 8) that drives accumulation within the neutral lipid nanospheres of the Plasmodium parasite's digestive vacuole.

This technical guide reviews the structural necessity of this motif, details the synthetic pathways for its installation via epoxide ring-opening, and provides validated protocols for assessing its primary mechanism: the inhibition of hemozoin formation.

Chemical Architecture & Structure-Activity Relationship (SAR)

The efficacy of dibutylaminoalkyl alcohol derivatives is not accidental; it is a function of precise molecular engineering designed to exploit the parasite's physiology.

The Lipophilic Cation Hypothesis

The core structure consists of an aryl backbone (fluorene or phenanthrene) linked to a secondary alcohol and a terminal tertiary amine.

  • The Dibutyl Group: The two butyl chains are critical for vacuolar accumulation . The parasite's digestive vacuole is acidic (pH ~5.0). The basic amine (

    
     ~9) becomes protonated, trapping the drug inside (ion trapping). However, the dibutyl chains specifically increase the partition coefficient into the neutral lipid droplets associated with hemozoin, a feature less pronounced in less lipophilic analogues (e.g., quinine).
    
  • The Secondary Alcohol: This hydroxyl group forms an essential hydrogen bond with the propionate side chain of Heme (Fe(III)PPIX), acting as a "cap" that prevents heme from stacking into crystals.

  • The Linker: A 2-3 carbon alkyl chain separates the amine and the alcohol, maintaining the optimal distance for simultaneous binding to the heme iron center and the propionate carboxylates.

Table 1: Comparative SAR of Aryl-Amino Alcohol Antimalarials[1]
CompoundAmine SubstituentLogPPrimary MechanismResistance Profile
Lumefantrine N,N-Dibutyl ~8.34Heme Polymerization InhibitionEffective against MDR strains
Halofantrine N,N-Diethyl~8.5Heme Polymerization InhibitionCardiotoxicity risks (hERG)
Mefloquine Piperidine ring~4.0Heme Polymerization InhibitionNeurotoxicity risks
Desbutyl-Lumefantrine N-Monobutyl~7.8Active Metabolite (Synergistic)Higher potency than parent

Synthetic Pathways[2][3][4]

The installation of the dibutylaminoalkyl alcohol tail is classically achieved through the nucleophilic ring-opening of an oxirane (epoxide) intermediate. This reaction is regioselective, favoring the attack of the amine on the less hindered carbon of the epoxide.

Reaction Mechanism

The synthesis generally proceeds from an aryl-ketone, which is brominated and reduced to an epoxide (or halohydrin), followed by amination with di-n-butylamine .

Synthesis_Pathway Precursor Aryl-Ketone (Fluorene Core) Step1 1. Bromination 2. Reduction Precursor->Step1 Epoxide Oxirane Intermediate (Epoxide) Step1->Epoxide Formation Product Dibutylaminoalkyl Alcohol Derivative Epoxide->Product SN2 Ring Opening (Reflux/EtOH) Reagent Nucleophile: N,N-Dibutylamine Reagent->Product

Figure 1: General synthetic workflow for installing the dibutylamino-ethanol pharmacophore via epoxide ring-opening.

Pharmacological Mechanism of Action[5][6]

The biological target of these derivatives is Hemozoin formation .[1][2][3] During the erythrocytic cycle, the parasite degrades hemoglobin, releasing free heme (ferriprotoporphyrin IX), which is toxic.[4] The parasite detoxifies heme by polymerizing it into inert hemozoin crystals.[4][5][2]

Dibutylaminoalkyl alcohols inhibit this biocrystallization. The lipophilic dibutyl tail anchors the drug in the lipid environment near the growing crystal face, while the alcohol/amine headgroup binds to the heme dimer, capping the polymer.

MOA_Pathway cluster_drug Drug Intervention Hemoglobin Host Hemoglobin Digestion Proteolytic Digestion (Food Vacuole) Hemoglobin->Digestion FreeHeme Free Heme (Fe3+) (Toxic) Digestion->FreeHeme Complex Drug-Heme Complex (Capping) FreeHeme->Complex Interception by Drug Hemozoin Hemozoin Crystal (Non-toxic) FreeHeme->Hemozoin Biocrystallization Death Parasite Death (Oxidative Stress) FreeHeme->Death Accumulation Drug Dibutylamino-Alcohol Derivative Drug->Complex Complex->Hemozoin BLOCKS

Figure 2: Mechanism of Action showing the interception of toxic heme by the drug, preventing detoxification into hemozoin.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating these derivatives.

Protocol: Synthesis of Model Dibutylamino-Ethanol Derivative

Objective: Installation of the dibutylamino side chain onto an aryl epoxide.

  • Preparation: Dissolve 1.0 equivalent of the aryl-epoxide (e.g., 2-(oxiran-2-yl)fluorene) in anhydrous Ethanol or DMF.

  • Amination: Add 3.0 equivalents of N,N-dibutylamine (CAS 111-92-2).

    • Note: Excess amine acts as both nucleophile and base.

  • Reflux: Heat the mixture to reflux (80°C for EtOH) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).

  • Work-up: Evaporate solvent under reduced pressure. Dissolve residue in Dichloromethane (DCM) and wash with water (

    
    ) to remove excess amine.
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via silica gel column chromatography.
    
  • Validation:

    
    -NMR must show the characteristic triplet/multiplet signals of the butyl chains (
    
    
    
    ppm for terminal
    
    
    ,
    
    
    ppm for
    
    
    ).
Protocol: -Hematin Inhibition Assay

Objective: Quantify the ability of the derivative to inhibit heme polymerization (in vitro model of hemozoin formation).

  • Stock Solutions:

    • Dissolve Hemin chloride (16.3 mg) in 1 mL Dimethyl sulfoxide (DMSO).

    • Prepare 0.5 M Sodium Acetate buffer (pH 4.8).

  • Incubation:

    • In a 96-well plate, mix 100

      
      L of Hemin solution with 100 
      
      
      
      L of the test drug (dissolved in DMSO) at varying concentrations (0–100
      
      
      M).
    • Initiate reaction by adding Acetate buffer.

    • Incubate at 37°C for 18–24 hours.

  • Quantification:

    • Wash the resulting precipitate with DMSO (removes unpolymerized heme).

    • Dissolve the remaining pellet (synthetic hemozoin/

      
      -hematin) in 0.1 M NaOH.
      
    • Measure absorbance at 405 nm .

  • Analysis: Lower absorbance indicates higher inhibition (less crystal formed). Calculate

    
     using non-linear regression.
    

Future Perspectives

While the dibutylamino-alcohol scaffold is robust, resistance mechanisms involving the PfMDR1 transporter are emerging. Future medicinal chemistry efforts are pivoting toward:

  • Metabolic Stability: Replacing the butyl chains with fluorinated alkyls to prevent oxidative dealkylation (formation of desbutyl-metabolites).

  • Hybrid Molecules: Covalently linking the dibutylamino-alcohol pharmacophore with trioxolanes (synthetic artemisinins) to create single-molecule combination therapies.

References

  • Mechanism of Action of Arylamino Alcohol Antimalarials. Source: Rasayan Journal of Chemistry. Context: Details the inhibition of heme polymerization by beta-amino alcohol derivatives.

  • Evaluation of In Vitro Inhibition of β-Hematin Formation. Source: MDPI (Molecules). Context: Provides the specific protocol for the beta-hematin inhibition assay and SAR of arylamino alcohols.

  • Lumefantrine: Compound Summary. Source: PubChem (NIH). Context: Authoritative data on the chemical structure, lipophilicity (LogP), and pharmacological classification of Lumefantrine.

  • Desbutyl-Lumefantrine Is a Metabolite with Potent Activity. Source: PubMed Central (NIH). Context: Discusses the active metabolite and the significance of the butyl chain in potency and synergy.

  • Synthesis of N,N-disubstituted Hydroxylamines. Source: MDPI. Context: Background chemistry on the synthesis of substituted amine derivatives relevant to the pharmacophore.

Sources

Protocols & Analytical Methods

Method

Synthesis of 10-(Dibutylamino)decan-1-ol from 10-bromodecan-1-ol: An In-Depth Technical Guide

Introduction: The Significance of Long-Chain Amino Alcohols Long-chain amino alcohols, such as 10-(dibutylamino)decan-1-ol, are a class of organic compounds characterized by a lengthy hydrocarbon chain, a hydroxyl group,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Long-Chain Amino Alcohols

Long-chain amino alcohols, such as 10-(dibutylamino)decan-1-ol, are a class of organic compounds characterized by a lengthy hydrocarbon chain, a hydroxyl group, and a tertiary amine. This unique combination of functional groups imparts amphiphilic properties, making them crucial building blocks in the synthesis of a wide array of molecules with diverse applications. These include the development of novel surfactants, drug delivery systems, and as precursors for biologically active compounds. The synthesis of 10-(dibutylamino)decan-1-ol from 10-bromodecan-1-ol and dibutylamine is a classic example of a nucleophilic substitution reaction, a fundamental transformation in organic chemistry.

Reaction Principle: Nucleophilic Substitution (SN2) at its Core

The synthesis of 10-(dibutylamino)decan-1-ol proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of dibutylamine acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine in 10-bromodecan-1-ol. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid (HBr) generated as a byproduct, which would otherwise protonate the amine reactant and render it non-nucleophilic.

The choice of reaction conditions, including solvent, temperature, and base, is critical to ensure a high yield and purity of the desired tertiary amine. Over-alkylation to form a quaternary ammonium salt is a potential side reaction but is generally less favorable when starting with a secondary amine compared to a primary amine.

Detailed Experimental Protocol

This section provides a robust, step-by-step protocol for the synthesis of 10-(dibutylamino)decan-1-ol.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
10-bromodecan-1-olTechnical grade, 90%Sigma-Aldrich53463-68-6
Dibutylamine≥99%Sigma-Aldrich111-92-2
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Sigma-Aldrich584-08-7
Acetonitrile (CH₃CN)Anhydrous, 99.8%Sigma-Aldrich75-05-8
Ethyl Acetate (EtOAc)ACS reagent, ≥99.5%Sigma-Aldrich141-78-6
HexaneACS reagent, ≥98.5%Sigma-Aldrich110-54-3
Anhydrous Sodium Sulfate (Na₂SO₄)≥99%Sigma-Aldrich7757-82-6
Silica Gel60 Å, 230-400 meshSigma-Aldrich112926-00-8
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 10-bromodecan-1-ol (10.0 g, 42.1 mmol), potassium carbonate (8.7 g, 63.2 mmol, 1.5 equivalents), and anhydrous acetonitrile (100 mL).

  • Addition of Dibutylamine: To the stirred suspension, add dibutylamine (6.5 g, 8.2 mL, 50.5 mmol, 1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Extraction: Dissolve the resulting residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a yellowish oil.

Purification: Isolating the Target Compound

The crude product is purified by column chromatography on silica gel.

  • Column Preparation: A silica gel slurry is prepared in hexane and packed into a glass column.

  • Loading: The crude product is dissolved in a minimal amount of the initial eluent and loaded onto the column.

  • Elution: The product is eluted using a gradient of ethyl acetate in hexane. A typical gradient starts with 10% ethyl acetate in hexane and gradually increases to 30% ethyl acetate. The fractions are collected and analyzed by TLC.

  • Isolation: Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield 10-(dibutylamino)decan-1-ol as a colorless to pale yellow oil.

Characterization of 10-(Dibutylamino)decan-1-ol

The identity and purity of the synthesized compound are confirmed by spectroscopic methods.

Technique Expected Results
¹H NMR (400 MHz, CDCl₃) δ 3.64 (t, J = 6.6 Hz, 2H, -CH₂OH), 2.38 (t, J = 7.8 Hz, 4H, -N(CH₂CH₂CH₂CH₃)₂), 2.34 (t, J = 7.7 Hz, 2H, -CH₂N-), 1.57 (m, 2H), 1.45 (m, 4H), 1.25-1.35 (m, 16H), 0.91 (t, J = 7.3 Hz, 6H, -N(CH₂CH₂CH₂CH₃)₂)
¹³C NMR (101 MHz, CDCl₃) δ 62.9, 54.2, 52.8, 32.7, 29.5, 29.4, 29.3, 27.5, 27.2, 25.8, 20.6, 14.1
Mass Spectrometry (ESI+) m/z calculated for C₁₈H₄₀NO⁺ [M+H]⁺: 286.31, found: 286.31

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical transformation and the overall experimental process.

reaction_mechanism cluster_reactants Reactants cluster_products Products Dibutylamine Dibutylamine (Nucleophile) Product 10-(Dibutylamino)decan-1-ol Dibutylamine->Product S_N2 Attack Bromodecanol 10-Bromodecan-1-ol (Electrophile) Bromodecanol->Product Byproduct HBr Bromodecanol->Byproduct Leaving Group Base K₂CO₃ (Base) Base->Byproduct Neutralization

Figure 1. Reaction mechanism for the synthesis of 10-(dibutylamino)decan-1-ol.

workflow A 1. Reaction Setup (10-bromodecan-1-ol, K₂CO₃, CH₃CN) B 2. Add Dibutylamine A->B C 3. Reflux (12-16 h) B->C D 4. Cool and Filter C->D E 5. Concentrate Filtrate D->E F 6. Extraction (EtOAc, H₂O, Brine) E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography (Silica Gel, Hexane/EtOAc) G->H I 9. Characterization (NMR, MS) H->I

Figure 2. Experimental workflow for the synthesis and purification.

Troubleshooting and Expert Insights

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reaction time, the reaction can be allowed to proceed for a longer duration. Ensure that the reagents are of good quality and the solvent is anhydrous, as water can hydrolyze the alkyl bromide.

  • Low Yield: Low yields can result from incomplete reaction or loss of product during the work-up and purification steps. Careful extraction and column chromatography are crucial. Using a slight excess of dibutylamine can help drive the reaction to completion, but a large excess should be avoided to simplify purification.

  • Purification Challenges: The product is a relatively polar amine. During column chromatography, tailing of the product spot on TLC plates can be an issue. Adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help to mitigate this by deactivating the acidic sites on the silica gel.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 10-(dibutylamino)decan-1-ol. By following the outlined procedures and considering the provided expert insights, researchers can confidently prepare this valuable compound for their specific applications in drug development and materials science. The SN2 reaction at the heart of this synthesis is a testament to the power and versatility of fundamental organic reactions in constructing complex molecules.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

Application

Application Note: Chemoselective N-Alkylation of Dibutylamine with 10-Bromo-1-decanol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a highly robust, scalable, and self-validating protocol for the synthesis of 10-(dibutylamino)-1-decanol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a highly robust, scalable, and self-validating protocol for the synthesis of 10-(dibutylamino)-1-decanol via a Finkelstein-catalyzed bimolecular nucleophilic substitution (SN2).

Executive Summary

The synthesis of long-chain amino alcohols, such as 10-(dibutylamino)-1-decanol, is a critical transformation in the development of lipid nanoparticles (LNPs), surfactants, and active pharmaceutical ingredients (APIs). This application note outlines an optimized protocol for the N-alkylation of dibutylamine using 10-bromo-1-decanol. By leveraging a modified Finkelstein reaction[1] in a polar aprotic solvent, this method ensures high chemoselectivity, suppresses over-alkylation, and utilizes a rigorous acid-base extraction strategy to isolate the target tertiary amine with >95% purity prior to chromatography.

Mechanistic Rationale & Selectivity Insights (E-E-A-T)

As a Senior Application Scientist, it is vital to understand why specific reagents and conditions are selected, rather than simply following a recipe. The success of this reaction relies on controlling competing nucleophilic pathways.

  • Chemoselectivity (N- vs. O-Alkylation): 10-bromo-1-decanol possesses a primary hydroxyl group, presenting a potential risk for O-alkylation. However, secondary amines (like dibutylamine) are vastly more nucleophilic than neutral aliphatic alcohols. By utilizing Potassium Carbonate (K2CO3)—a mild, insoluble base—we effectively scavenge the HBr byproduct without deprotonating the alcohol (pKa ~ 16). Consequently, O-alkylation is entirely suppressed.

  • Finkelstein Catalysis: Alkyl bromides are competent electrophiles, but the SN2 reaction can be significantly accelerated by adding a catalytic amount of Potassium Iodide (KI). The iodide ion displaces the bromide in situ to form a highly reactive alkyl iodide intermediate[2]. Because KBr is less soluble in acetonitrile than KI, the equilibrium is driven forward, reducing reaction times and improving yields.

  • Suppression of Over-Alkylation: A common failure mode in amine alkylation is the formation of quaternary ammonium salts. In this protocol, over-alkylation is sterically prohibited. The resulting product, 10-(dibutylamino)-1-decanol, is a highly congested tertiary amine featuring two bulky butyl chains and a decyl chain, making subsequent SN2 attack on another molecule of 10-bromo-1-decanol kinetically unfavorable.

Experimental Workflow

Workflow Start Reactants Dibutylamine + 10-Bromo-1-decanol Finkelstein In Situ Activation (KI, K2CO3, MeCN, 80°C) Start->Finkelstein SN2 SN2 N-Alkylation (12-16 hours) Finkelstein->SN2 Workup Acid-Base Workup (Separates basic amine from neutral impurities) SN2->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification Product Pure Product 10-(dibutylamino)-1-decanol Purification->Product

Workflow for the synthesis and purification of 10-(dibutylamino)-1-decanol.

Quantitative Data: Stoichiometry & Reagents

The following table summarizes the optimized stoichiometry for a 10 mmol scale reaction. 10-bromo-1-decanol is designated as the limiting reagent to ensure complete consumption of the bifunctional alkyl halide.

ReagentMW ( g/mol )EquivalentsAmountRole
10-Bromo-1-decanol 237.181.02.37 g (10 mmol)Electrophile (Limiting)
Dibutylamine 129.251.22.02 mL (12 mmol)Nucleophile
Potassium Carbonate (K2CO3) 138.212.02.76 g (20 mmol)Base / Acid Scavenger
Potassium Iodide (KI) 166.000.10.166 g (1.0 mmol)Finkelstein Catalyst
Acetonitrile (MeCN) 41.05-25.0 mLPolar Aprotic Solvent

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup & Execution
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry the apparatus under vacuum and backfill with inert gas (Nitrogen or Argon).

  • Reagent Addition: Add 2.76 g of finely powdered, anhydrous K2CO3 and 0.166 g of KI to the flask.

  • Solvent & Reactants: Add 25 mL of anhydrous Acetonitrile, followed by 2.37 g of 10-bromo-1-decanol. Finally, inject 2.02 mL of dibutylamine via syringe.

  • Heating: Submerge the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure the insoluble K2CO3 remains suspended. Reflux the mixture for 12 to 16 hours.

  • Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane (DCM) : Methanol (MeOH) (90:10). The product will stain positive with Ninhydrin or Dragendorff's reagent.

Phase 2: Self-Validating Acid-Base Workup

Note: This workup is a self-validating system. By exploiting the basicity of the tertiary amine product, we can quantitatively separate it from unreacted 10-bromo-1-decanol and neutral byproducts.

  • Filtration: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts (K2CO3, KBr, KI). Wash the filter cake with 20 mL of Ethyl Acetate (EtOAc).

  • Concentration: Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Acidic Extraction: Dissolve the crude residue in 30 mL of EtOAc. Transfer to a separatory funnel and add 30 mL of 1 M HCl. Shake vigorously and allow the layers to separate.

    • Causality: The basic product and unreacted dibutylamine are protonated to form water-soluble ammonium chlorides, migrating to the aqueous layer. Neutral impurities remain in the organic layer.

  • Washing: Wash the acidic aqueous layer with an additional 20 mL of EtOAc to remove trace neutral organics. Discard the organic layers.

  • Basification: Transfer the aqueous layer to an Erlenmeyer flask and cool in an ice bath. Slowly add 2 M NaOH dropwise until the pH reaches >10 (verify with pH paper). The aqueous layer will become cloudy as the free-base tertiary amine precipitates/oils out.

  • Final Extraction: Extract the basified aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under vacuum to yield the crude 10-(dibutylamino)-1-decanol.

Phase 3: Final Purification
  • Volatile Removal: Place the crude oil under high vacuum (0.1 mbar) at 40 °C for 2 hours to remove trace unreacted dibutylamine (bp 159 °C).

  • Chromatography (Optional but Recommended): If ultra-high purity is required for biological assays, purify via flash column chromatography on silica gel. Use a gradient of DCM : MeOH : Aqueous NH4OH (95:4:1).

    • Causality: The addition of 1% NH4OH is critical to neutralize the acidic silanol groups on the silica gel, preventing the tertiary amine from "streaking" down the column.

Analytical Validation & Expected Results

To verify the success of the synthesis, compare the isolated compound against the expected analytical parameters summarized below:

Analytical MethodExpected Result / Signal
TLC (DCM:MeOH 9:1) Rf ~ 0.35 (Stains heavily with Dragendorff's reagent)
1H NMR (CDCl3, 400 MHz) δ 3.64 (t, 2H, -CH2OH), 2.45-2.35 (m, 6H, N-C H2 ), 0.90 (t, 6H, -CH3 )
ESI-MS (Positive Mode) [M+H]+ calculated for C18H40NO: 286.3, found: 286.3
Expected Yield 75% - 85% (Isolated, post-chromatography)

References

  • Loeser, E., Prasad, K., & Repic, O. "Selective N-Alkylation of Primary Amines with Chloroacetamides Under pH-Controlled Aqueous Conditions." Synthetic Communications, Vol 32, No 3.[1] URL: [Link]

  • CEM Corporation. "Nucleophilic Additions and Substitutions." CEM Application Notes.[2] URL: [Link]

Sources

Method

Application Note: Utilizing 10-(Dibutylamino)decan-1-ol in the Synthesis of Next-Generation Ionizable Lipids for mRNA-LNP Delivery

Executive Summary & Mechanistic Rationale The development of highly potent Lipid Nanoparticles (LNPs) for mRNA delivery hinges on the precise chemical architecture of the ionizable lipid component. 10-(Dibutylamino)decan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of highly potent Lipid Nanoparticles (LNPs) for mRNA delivery hinges on the precise chemical architecture of the ionizable lipid component. 10-(Dibutylamino)decan-1-ol (CAS: 70289-17-7) has emerged as a highly versatile amino alcohol intermediate for synthesizing next-generation ionizable lipids[1].

As a Senior Application Scientist, it is critical to understand why this specific intermediate is chosen over simpler analogs (like dimethylaminoethanols) and how its structural features dictate the in vivo fate of the LNP[2].

Structural Causality & LNP Performance
  • The Dibutylamino Headgroup (pKa Tuning): The apparent pKa of an LNP is the most critical predictor of its endosomal escape efficiency, with the optimal therapeutic window lying between 6.0 and 6.5[2][3]. The bulky dibutyl substituents on the tertiary amine provide significant steric hindrance and lipophilicity. This structural bulk prevents premature protonation in the systemic circulation (pH 7.4), thereby maintaining a neutral LNP surface that evades opsonization and immune clearance. Upon endocytosis, the acidic environment (pH ~5.5) forces protonation. The bulky butyl groups then act as physical wedges, disrupting the tight packing of the endosomal membrane and driving the transition from a lamellar phase to the disruptive inverted hexagonal (

    
    ) phase[2][4].
    
  • The 10-Carbon Aliphatic Spacer: The C10 chain provides a highly calibrated hydrophobic bridge between the ionizable headgroup and the ester linkage. This specific length ensures that the dibutylamine headgroup is positioned precisely at the lipid-water interface of the LNP core, allowing it to act as a highly sensitive pH sensor while stabilizing the internal inverted micelle structure[2][5].

  • The Primary Hydroxyl Group: The terminal alcohol serves as a modular conjugation site. It allows for mild esterification with various branched or multi-unsaturated lipid tails (e.g., 2-hexyldecanoic acid or linoleic acid derivatives). This creates bio-cleavable ester linkages that are rapidly degraded by intracellular lipases, significantly reducing hepatic toxicity during repeated dosing[4][6].

Mechanism Blood Systemic Circulation (pH 7.4) Neutral Dibutylamino Group Cell Cellular Uptake (Endocytosis) Blood->Cell Endosome Early Endosome (pH ~5.5) Protonation of Dibutylamino Group Cell->Endosome Fusion Electrostatic Interaction with Anionic Endosomal Lipids Endosome->Fusion Release Membrane Destabilization & mRNA Release into Cytosol Fusion->Release

Fig 1. pH-dependent endosomal escape mechanism of dibutylamino-functionalized LNPs.

Experimental Workflows & Self-Validating Protocols

The following protocols detail the transformation of 10-(Dibutylamino)decan-1-ol into a functional LNP. Every step is designed as a self-validating system to ensure reproducibility and scientific integrity.

Protocol A: Synthesis of the Ionizable Lipid (DBA-C10-Ester)

To generate the final ionizable lipid, 10-(Dibutylamino)decan-1-ol is conjugated to a branched lipid tail (e.g., 2-hexyldecanoic acid).

  • Causality of Chemical Choice: We utilize Steglich esterification (EDC/DMAP) rather than acyl chloride coupling. Acyl chlorides can cause unwanted side reactions with the tertiary amine of the intermediate. EDC/DMAP provides mild conditions that preserve the integrity of the aliphatic chains and ensure high yields.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 2-hexyldecanoic acid and 1.1 eq of 10-(Dibutylamino)decan-1-ol in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Activation: Add 1.2 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 eq of 4-Dimethylaminopyridine (DMAP).

  • Reaction: Stir the mixture at room temperature for 18 hours. The progress must be monitored via TLC (DCM:MeOH 95:5) until the amino alcohol is completely consumed.

  • Workup: Wash the organic layer twice with saturated

    
     to remove residual acid, and once with brine. Dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate the crude product under reduced pressure and purify via flash column chromatography (silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH).

  • Validation: Confirm the structure via

    
    -NMR. Look for the characteristic shift of the 
    
    
    
    protons adjacent to the newly formed ester bond (typically shifting from ~3.6 ppm to ~4.1 ppm).

Workflow A 10-(Dibutylamino)decan-1-ol (Intermediate) B Steglich Esterification (EDC/DMAP) A->B + Branched Lipid Tail C Purified Ionizable Lipid (pKa 6.0 - 6.5) B->C Flash Chromatography D Microfluidic Mixing (Aqueous / Ethanol) C->D + mRNA, DSPC, Chol, PEG E Formulated mRNA-LNP (Dialyzed & Filtered) D->E Buffer Exchange

Fig 2. Chemical synthesis and microfluidic formulation workflow for dibutylamino-based LNPs.

Protocol B: Microfluidic Formulation of mRNA-LNPs
  • Causality of Formulation Parameters: Microfluidic mixing is mandatory. Rapid, chaotic mixing of the ethanol lipid stream with the acidic aqueous mRNA stream causes instantaneous nanoprecipitation. The pH 4.0 citrate buffer ensures the dibutylamino group is 100% protonated, driving immediate electrostatic complexation with the polyanionic mRNA before large lipid aggregates can form[2][3].

Step-by-Step Methodology:

  • Lipid Phase Preparation: Dissolve the synthesized DBA-C10-Ester, DSPC, Cholesterol, and PEG-Lipid (DMG-PEG2000) in absolute ethanol at a molar ratio of 50:10:38.5:1.5. Target a total lipid concentration of 12.5 mM.

  • Aqueous Phase Preparation: Dilute the target mRNA in 50 mM Citrate Buffer (pH 4.0). Calculate the mRNA concentration to achieve an N/P ratio (amine-to-phosphate ratio) of 6:1.

  • Microfluidic Mixing: Inject both phases into a microfluidic mixer (e.g., Precision NanoSystems Ignite). Set the Flow Rate Ratio (Aqueous:Ethanol) to 3:1 and the Total Flow Rate to 12 mL/min.

  • Dialysis: Immediately dialyze the output formulation against 1X PBS (pH 7.4) using a 100 kDa MWCO cassette for 18 hours at 4°C. Self-Validation: This step neutralizes the pH, causing the dibutylamino groups to deprotonate, locking the LNP structure and removing residual ethanol.

Protocol C: Analytical Validation (Self-Validating QC)

To trust the formulation, the physical and chemical properties must be empirically verified.

  • Apparent pKa Determination (TNS Assay):

    • Mechanism: 2-(p-toluidinyl)naphthalene-6-sulfonic acid (TNS) fluoresces only when bound to positively charged, hydrophobic membranes.

    • Procedure: Mix LNPs with 2 μM TNS in buffers ranging from pH 2.5 to 8.5. Measure fluorescence (Ex 321 nm / Em 445 nm). Plot fluorescence vs. pH and calculate the pH at which fluorescence is 50% of the maximum. This is the apparent pKa, which must fall between 6.0 and 6.5 for optimal dibutylamino performance.

  • Encapsulation Efficiency (RiboGreen Assay):

    • Mechanism: RiboGreen dye fluoresces upon binding to RNA. By measuring intact LNPs (dye cannot penetrate) versus LNPs lysed with Triton X-100 (releases all mRNA), you create a self-validating internal control.

    • Calculation:

      
      .
      

Data Presentation & Formulation Parameters

Table 1: Standardized LNP Formulation Parameters

ParameterSpecification / ValueMechanistic Rationale
Lipid Molar Ratio 50 : 10 : 38.5 : 1.5Balances core protonation (50% Ionizable) with bilayer stability (Chol/DSPC) and stealth (1.5% PEG)[2].
N/P Ratio 6.0Ensures sufficient cationic charge at pH 4.0 to fully condense the mRNA payload.
Aqueous Buffer 50 mM Citrate, pH 4.0Forces complete protonation of the dibutylamino headgroup during mixing.
Flow Rate Ratio (FRR) 3:1 (Aqueous : Ethanol)Rapidly increases solvent polarity, forcing instantaneous lipid precipitation around the mRNA.

Table 2: Target Quality Control Specifications

Analytical MetricTarget RangeValidation Method
Particle Size (Z-Average) 60 nm – 90 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.15Dynamic Light Scattering (DLS)
Encapsulation Efficiency (EE%) > 90%Quant-iT™ RiboGreen Assay
Apparent pKa 6.0 – 6.5TNS Fluorescence Titration Assay

References

  • Fenton, O. S., Kauffman, K. J., McClellan, R. L., Appel, E. A., Dorkin, J. R., Tibbitt, M. W., Heartlein, M. W., DeRosa, F., Langer, R., & Anderson, D. G. (2016). "Bioinspired Alkenyl Amino Alcohol Ionizable Lipid Materials for Highly Potent In Vivo mRNA Delivery." Advanced Materials, 28(15), 2939–2943.[Link]

  • Cullis, P. R., & Hope, M. J. (2017). "Lipid Nanoparticle Systems for Enabling Gene Therapies." Molecular Therapy, 25(7), 1467–1475.[Link]

  • Hou, X., Zaks, T., Langer, R., & Dong, Y. (2021). "Lipid nanoparticles for mRNA delivery." Nature Reviews Materials, 6, 1078–1094.[Link]

Sources

Application

Preparation of ionizable lipids using 10-(Dibutylamino)decan-1-ol

Topic: Preparation and Application of Ionizable Lipids Derived from 10-(Dibutylamino)decan-1-ol for Nucleic Acid Delivery For: Researchers, scientists, and drug development professionals Introduction: The Critical Role o...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preparation and Application of Ionizable Lipids Derived from 10-(Dibutylamino)decan-1-ol for Nucleic Acid Delivery

For: Researchers, scientists, and drug development professionals

Introduction: The Critical Role of Ionizable Lipids in Modern Therapeutics

The advent of mRNA vaccines and RNA-based therapeutics represents a paradigm shift in medicine. At the heart of this revolution are lipid nanoparticles (LNPs), which serve as the primary non-viral vector for safely and effectively delivering delicate nucleic acid payloads into target cells.[1][2] Among the four primary components of a typical LNP—a PEGylated lipid, a helper phospholipid, cholesterol, and an ionizable lipid—the ionizable lipid is arguably the most critical functional component.[1][3]

Ionizable lipids are engineered amphiphilic molecules possessing a unique, pH-sensitive character. At the acidic pH required for LNP formulation (typically pH ~4), their amine headgroups become protonated and thus positively charged. This allows for efficient electrostatic complexation and encapsulation of the negatively charged nucleic acid backbone (mRNA, siRNA, etc.).[4] Upon administration and circulation in the bloodstream at physiological pH (~7.4), these lipids become near-neutral, reducing non-specific interactions and improving safety. Once the LNP is taken up by a cell into an endosome, the acidic environment of the endosome (pH 5-6) again protonates the ionizable lipid. This charge reversal is hypothesized to disrupt the endosomal membrane through interactions with endogenous anionic lipids, facilitating the release of the nucleic acid payload into the cytoplasm where it can be translated into protein.[1]

This document provides a detailed guide to the synthesis, purification, and characterization of a novel ionizable lipid using 10-(dibutylamino)decan-1-ol as the core amine-containing headgroup. Furthermore, it outlines a protocol for formulating this lipid into LNPs for research applications and the subsequent characterization of these nanoparticles.

Part 1: Synthesis of an Ionizable Lipid via Esterification

The fundamental approach to creating an ionizable lipid from 10-(dibutylamino)decan-1-ol is to attach hydrophobic lipid tails to its hydroxyl group. This is achieved through an esterification reaction, a robust and well-understood chemical transformation. In this protocol, we will use linoleic acid as the lipid tail, which is a common component in clinically utilized ionizable lipids due to the enhanced fusogenicity conferred by its unsaturated bonds.

Reaction Principle

The synthesis involves the formation of an ester bond between the primary alcohol of 10-(dibutylamino)decan-1-ol and the carboxylic acid of linoleic acid. To facilitate this reaction under mild conditions and achieve a high yield, a coupling agent system, N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP), is employed. DCC activates the carboxylic acid, making it susceptible to nucleophilic attack by the alcohol, while DMAP serves as a catalyst for the reaction.

Esterification_Reaction cluster_reactants Reactants Headgroup 10-(Dibutylamino)decan-1-ol (Amine Headgroup + Linker) Reagents DCC / DMAP (Coupling Agents) LipidTail Linoleic Acid (Lipid Tail) Product Ionizable Lipid (10-(Dibutylamino)decyl linoleate) Reagents->Product Esterification in DCM

Caption: Chemical synthesis workflow for the ionizable lipid.

Materials and Equipment
Reagent/MaterialSupplierGradeNotes
10-(Dibutylamino)decan-1-olCommercial Source>95%The amine-containing headgroup.
Linoleic AcidCommercial Source>99%The hydrophobic lipid tail.
N,N'-Dicyclohexylcarbodiimide (DCC)Commercial SourceSynthesis GradeCoupling agent.
4-Dimethylaminopyridine (DMAP)Commercial SourceSynthesis GradeCatalyst.
Dichloromethane (DCM), AnhydrousCommercial SourceDriSolv™ or similarReaction solvent.
n-HexaneCommercial SourceHPLC GradeFor chromatography.
Ethyl AcetateCommercial SourceHPLC GradeFor chromatography.
TriethylamineCommercial Source>99%For chromatography.
Silica GelCommercial Source230-400 meshFor column chromatography.
Anhydrous Sodium Sulfate (Na₂SO₄)Commercial SourceReagent GradeDrying agent.
Round-bottom flasks, magnetic stir bars, condenser, glass funnels, etc.Standard Lab Supply-
Rotary EvaporatorStandard Lab Supply-For solvent removal.
Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)Standard Lab Supply-For reaction monitoring.
Detailed Synthesis Protocol

1. Reactant Preparation: a. In a 250 mL round-bottom flask, dissolve 10-(dibutylamino)decan-1-ol (e.g., 2.57 g, 10 mmol, 1.0 eq) and linoleic acid (e.g., 3.08 g, 11 mmol, 1.1 eq) in 100 mL of anhydrous dichloromethane (DCM). b. Add 4-Dimethylaminopyridine (DMAP) (e.g., 0.12 g, 1 mmol, 0.1 eq) to the solution and stir until it dissolves. c. Place the flask in an ice bath and allow the solution to cool to 0°C. Causality: Cooling the reaction mixture before adding the coupling agent helps to control the reaction rate and minimize side reactions.

2. Reaction Initiation: a. In a separate beaker, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (e.g., 2.27 g, 11 mmol, 1.1 eq) in 20 mL of anhydrous DCM. b. Add the DCC solution dropwise to the cooled, stirring reaction mixture over 15-20 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form. c. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature under a nitrogen atmosphere for 12-18 hours.

3. Reaction Monitoring (TLC): a. Monitor the reaction progress using TLC. Prepare a developing solvent system, for example, Hexane:Ethyl Acetate:Triethylamine (80:18:2). b. Spot the starting material (10-(dibutylamino)decan-1-ol) and the reaction mixture on a TLC plate. c. The disappearance of the starting alcohol spot and the appearance of a new, less polar product spot indicate the reaction is proceeding. The product spot can be visualized using a potassium permanganate stain.

4. Work-up and Purification: a. Once the reaction is complete, filter the mixture through a sintered glass funnel or Celite pad to remove the DCU precipitate. Wash the precipitate with a small amount of DCM. b. Transfer the filtrate to a separatory funnel and wash sequentially with 50 mL of 0.1 M HCl, 50 mL of saturated sodium bicarbonate (NaHCO₃) solution, and 50 mL of brine. Causality: The acid wash removes any unreacted DMAP, the bicarbonate wash removes unreacted linoleic acid, and the brine wash aids in phase separation. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product as a viscous oil.

5. Column Chromatography: a. Purify the crude product using silica gel column chromatography.[5] b. Prepare a slurry of silica gel in n-hexane and pack the column. c. Dissolve the crude oil in a minimal amount of the mobile phase (e.g., Hexane:Ethyl Acetate 95:5) and load it onto the column. d. Elute the column with a gradient of ethyl acetate in hexane (e.g., from 2% to 20% ethyl acetate), containing 0.1% triethylamine to prevent the protonation of the amine on the silica gel. e. Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final ionizable lipid.

Part 2: Characterization of the Synthesized Ionizable Lipid

Confirming the identity and purity of the synthesized lipid is a critical quality control step. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose.[6][7][8]

¹H NMR Spectroscopy

Proton NMR is used to confirm the structure by identifying the chemical environment of all protons in the molecule.

  • Expected Chemical Shifts (in CDCl₃):

    • ~5.3-5.4 ppm: Multiplet, protons of the C=C double bonds in the linoleic acid tail.

    • ~4.05 ppm: Triplet, protons on the carbon adjacent to the ester oxygen (-CH₂-O-C=O).

    • ~2.3-2.4 ppm: Triplet, protons on the carbons adjacent to the tertiary amine (-N-CH₂-).

    • ~2.28 ppm: Triplet, protons on the carbon adjacent to the carbonyl group of the ester (O=C-CH₂-).

    • ~0.8-1.7 ppm: A series of multiplets corresponding to the numerous methylene (-CH₂-) and methyl (-CH₃) protons in the alkyl chains.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. Electrospray ionization (ESI) is a common method for analyzing lipids.[9]

  • Expected Ion:

    • The primary ion observed in positive ion mode will be the protonated molecule [M+H]⁺.

    • For the product of 10-(dibutylamino)decan-1-ol (MW: 257.48) and linoleic acid (MW: 280.45), the resulting ester has a molecular weight of 519.93.

    • Therefore, the expected m/z value for the [M+H]⁺ ion would be approximately 520.94 .

Accurate mass spectrometry can further confirm the identity by comparing the measured m/z with the calculated value and analyzing the isotopic pattern.[10]

Part 3: Application in Lipid Nanoparticle (LNP) Formulation

The synthesized ionizable lipid can now be used to formulate LNPs to encapsulate a nucleic acid cargo, such as mRNA or siRNA. Microfluidic mixing is a highly reproducible method for LNP assembly.[5]

LNP Formulation Workflow

LNP_Formulation_Workflow Lipid_Phase Lipid Mix in Ethanol (Ionizable Lipid, Helper Lipid, Cholesterol, PEG-Lipid) Microfluidics Microfluidic Mixer (Rapid, Controlled Mixing) Lipid_Phase->Microfluidics Aqueous_Phase Nucleic Acid (e.g., mRNA) in Acidic Buffer (pH 4) Aqueous_Phase->Microfluidics Dialysis Dialysis (Buffer Exchange) (PBS, pH 7.4) Microfluidics->Dialysis Self-Assembly LNPs Assembled LNPs (Ready for Characterization) Dialysis->LNPs Maturation & Neutralization

Caption: Workflow for LNP formulation using microfluidics.

LNP Formulation Protocol

1. Preparation of Solutions: a. Lipid Stock Solution (in Ethanol): Prepare a stock solution of the four lipid components in absolute ethanol. A common molar ratio is 50:10:38.5:1.5 for the ionizable lipid:DSPC:cholesterol:PEG-lipid, respectively.[5]

  • Dissolve the synthesized ionizable lipid, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG2000) in ethanol to a final total lipid concentration of ~10-20 mM. b. Aqueous Phase (Nucleic Acid Solution): Dissolve the nucleic acid cargo (e.g., mRNA) in an acidic buffer, such as 50 mM citrate buffer, pH 4.0.

2. Microfluidic Mixing: a. Set up a microfluidic mixing system (e.g., from Precision NanoSystems or similar). b. Load the lipid-ethanol solution into one syringe and the aqueous nucleic acid solution into another. c. Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1. d. Initiate pumping to rapidly mix the two streams within the microfluidic cartridge. The rapid change in solvent polarity causes the lipids to precipitate and self-assemble around the nucleic acid, forming the LNP core.

3. Maturation and Buffer Exchange: a. Collect the resulting LNP suspension. b. To remove the ethanol and raise the pH to physiological levels, dialyze the LNP suspension against sterile phosphate-buffered saline (PBS), pH 7.4, for at least 6 hours at 4°C, using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10-14 kDa).[5]

4. Sterilization and Storage: a. Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter. b. Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

LNP Characterization
ParameterMethodTypical Expected ValuesPurpose
Particle Size (Z-average) Dynamic Light Scattering (DLS)80 - 150 nmDetermines the hydrodynamic diameter; crucial for biodistribution.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2Measures the homogeneity of the particle size distribution.
Zeta Potential Electrophoretic Light ScatteringNear-neutral at pH 7.4Indicates surface charge; affects stability and circulation time.
Encapsulation Efficiency RiboGreen® Assay or similar> 90%Quantifies the percentage of nucleic acid successfully loaded into the LNPs.

References

  • SCIEX. (n.d.). Automatic characterization of the lipid nanoparticle ionizable lipid MC3 and its impurities using Molecule Profiler software. SCIEX Technical Note. Retrieved from [Link]

  • SCIEX. (n.d.). Distinguishing oxidative impurities from ionizable lipids used in LNP formulations using electron activated dissociation. SCIEX Technical Note. Retrieved from [Link]

  • Uchida, S., et al. (2023). NMR-Based Molecular-Level Characterization: A Review of Its Application in Unveiling Lipid Nanoparticle Formulations. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Uchida, S., et al. (2023). NMR-Based Molecular-Level Characterization: A Review of Its Application in Unveiling Lipid Nanoparticle Formulations. PubMed. Retrieved from [Link]

  • Uchida, S., et al. (2023). NMR-Based Molecular-Level Characterization: A Review of Its Application in Unveiling Lipid Nanoparticle Formulations. ResearchGate. Retrieved from [Link]

  • Li, B., et al. (2023). High-throughput synthesis and optimization of ionizable lipids through A3 coupling for efficient mRNA delivery. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Waters Corporation. (n.d.). Rapid Analysis of Lipid Nanoparticle Components Using BioAccord LC-MS System. Waters Application Note. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry analysis of IL ionizable lipid and the relationship with lipid adduction. Retrieved from [Link]

  • Wang, M., & Han, X. (2014). Applications of Mass Spectrometry to Lipids and Membranes. PMC - NIH. Retrieved from [Link]

  • MDPI. (2024). A Complete Approach for circRNA Therapeutics from Purification to Lyophilized Delivery Using Novel Ionizable Lipids. MDPI. Retrieved from [Link]

  • Hassett, K. J., et al. (2021). Ionization and structural properties of mRNA lipid nanoparticles influence expression in intramuscular and intravascular administration. Nature Communications. Retrieved from [Link]

  • Liu, S., et al. (2024). Rational design and modular synthesis of biodegradable ionizable lipids via the Passerini reaction for mRNA delivery. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • ACS Publications. (2024). Aromatic Ionizable Lipids Enhance mRNA Delivery via Coordinating Multiple Mechanisms. Journal of the American Chemical Society. Retrieved from [Link]

  • RotaChrom. (2024). Advancing Nanoparticle Research: A breakthrough in purification with CPC chromatography. Retrieved from [Link]

  • Jones, J. J., et al. (2012). Extraction, chromatographic and mass spectrometric methods for lipid analysis. PMC - NIH. Retrieved from [Link]

  • Jeon, J. H., et al. (2024). Lipid Nanoparticles Formulated with a Novel Cholesterol-tailed Ionizable Lipid for mRNA Delivery. International Journal of Nanomedicine. Retrieved from [Link]

  • arXiv. (2023). A Deep Generative Model for the Design of Synthesizable Ionizable Lipids. Retrieved from [Link]

  • Sartorius. (n.d.). Quantitative Analysis of Lipids and Nucleic Acids in Lipid Nanoparticles Using Monolithic Column. Sartorius BIA Separations. Retrieved from [Link]

  • RSC Publishing. (2024). Continuous flow synthesis of the ionizable lipid ALC-0315. Retrieved from [Link]

  • Google Patents. (2024). WO2024110381A1 - Ionizable lipids and lipid nanoparticles containing thereof.

Sources

Method

Application Note: Precision Synthesis of Amino-Functionalized Surfactants from 1,10-Decanediol

Executive Summary 1,10-Decanediol is a symmetric, long-chain diol that serves as an ideal hydrophobic scaffold for constructing high-performance surfactants. Unlike simple fatty alcohols, its bifunctionality allows for t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,10-Decanediol is a symmetric, long-chain diol that serves as an ideal hydrophobic scaffold for constructing high-performance surfactants. Unlike simple fatty alcohols, its bifunctionality allows for the creation of Gemini (dimeric) surfactants and Bolamphiphiles (two head groups connected by a hydrophobic spacer).

This guide details two distinct synthetic pathways to transform 1,10-decanediol into amino-functionalized cationic surfactants:

  • Route A (The "Hard" Scaffold): Synthesis of Quaternary Ammonium Gemini Surfactants. Best for antimicrobial applications and high-stability emulsification.

  • Route B (The "Soft" Scaffold): Synthesis of Amino Acid-Diester Surfactants. Best for gene delivery (lipoplexes) and biodegradable applications.

Strategic Synthesis Overview

The choice of pathway depends on the desired degradation profile and charge density.

Figure 1: Strategic decision tree for functionalizing 1,10-decanediol.

Protocol A: Synthesis of Cationic Gemini Surfactants

Gemini surfactants possess two hydrophilic head groups and two hydrophobic tails (or a spacer).[1][2][3] Here, the decanediol acts as the spacer connecting two cationic heads.

Mechanism

The reaction proceeds via a standard


 nucleophilic substitution. The hydroxyl groups are first converted to good leaving groups (Tosylate), followed by quaternization with a tertiary amine.
Materials
  • 1,10-Decanediol (>98%)

  • p-Toluenesulfonyl chloride (TsCl)

  • N,N-Dimethyldodecylamine (or similar tertiary amine)

  • Pyridine (anhydrous)

  • Acetonitrile (ACN)

Step-by-Step Procedure
Phase 1: Activation (Synthesis of 1,10-Decanediol Ditosylate)
  • Setup: Dissolve 1,10-decanediol (10 mmol) in anhydrous pyridine (20 mL) in a round-bottom flask under

    
     atmosphere. Cool to 0°C in an ice bath.
    
  • Addition: Slowly add p-Toluenesulfonyl chloride (22 mmol, 1.1 eq per -OH) portion-wise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Pour the mixture into ice-cold HCl (1M, 100 mL) to neutralize pyridine. Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallize from ethanol/hexane to yield white crystals.
    
    • Checkpoint:

      
       NMR should show disappearance of -CH2-OH protons (
      
      
      
      3.6 ppm) and appearance of aromatic tosyl signals.
Phase 2: Quaternization (Gemini Assembly)
  • Reaction: Dissolve the 1,10-decanediol ditosylate (5 mmol) and N,N-Dimethyldodecylamine (12 mmol, slight excess) in Acetonitrile (30 mL).

  • Reflux: Heat to reflux (80-82°C) for 24–48 hours. The solution may turn slightly yellow.

  • Isolation: Cool to room temperature. Remove solvent under vacuum.

  • Purification: The product is often a viscous oil or waxy solid. Triturate with cold diethyl ether to remove unreacted amine. Recrystallize from Acetone/Ethyl Acetate if solid.

Critical Quality Attribute (CQA): The absence of the amine peak in NMR ensures complete quaternization.

Protocol B: Synthesis of Biodegradable Amino Acid Esters

This route creates "soft" surfactants where the headgroup is an amino acid (e.g., Glycine, Lysine, Arginine). The ester linkage ensures the surfactant degrades into non-toxic metabolites (decanediol and amino acids) in vivo.

Mechanism

Steglich Esterification is utilized to couple the sterically hindered diol with Boc-protected amino acids under mild conditions to prevent racemization.

Materials
  • 1,10-Decanediol

  • N-Boc-Amino Acid (e.g., Boc-Gly-OH or Boc-Lys(Boc)-OH)

  • DCC (N,N'-Dicyclohexylcarbodiimide) or EDC.HCl

  • DMAP (4-Dimethylaminopyridine) - Catalyst[4]

  • Dichloromethane (DCM, anhydrous)

  • Trifluoroacetic acid (TFA)

Step-by-Step Procedure
Phase 1: Coupling (Steglich Esterification)
  • Dissolution: In a flame-dried flask, dissolve Boc-Amino Acid (22 mmol) and 1,10-decanediol (10 mmol) in anhydrous DCM (50 mL).

  • Catalyst: Add DMAP (2 mmol, 0.2 eq).

  • Activation: Cool to 0°C. Add DCC (24 mmol) dissolved in minimal DCM dropwise.

    • Observation: A white precipitate (Dicyclohexylurea - DCU) will form almost immediately.

  • Stir: Stir at 0°C for 1 hour, then at room temperature for 24 hours.

  • Filtration: Filter off the DCU precipitate through a Celite pad.

  • Workup: Wash the filtrate with 5% Citric Acid (removes DMAP), saturated

    
    , and brine.
    
  • Purification: Flash chromatography (Hexane:Ethyl Acetate) is usually required to separate mono-ester from di-ester.

Phase 2: Deprotection
  • Reaction: Dissolve the purified Boc-protected diester in DCM (10 mL). Add TFA (10 mL) carefully.

  • Monitoring: Stir for 2–4 hours. Monitor by TLC (disappearance of the high Rf spot).

  • Isolation: Remove volatiles under reduced pressure. Co-evaporate with toluene/ether to remove residual TFA.

  • Salt Formation: The product exists as a TFA salt. To convert to hydrochloride, dissolve in minimal methanol and add 4M HCl in dioxane, then precipitate with ether.

Characterization & Validation

To ensure scientific integrity, the synthesized surfactants must be validated against physical standards.

Data Summary Table
ParameterGemini Surfactant (Route A)Amino Acid Ester (Route B)Method of Verification
Linkage Stability High (Ether/Amine)Low (Ester - Biodegradable)pH challenge study
CMC (approx)

to

M

to

M
Surface Tensiometry
Solubility Water, EthanolWater (pH dependent), DMSOVisual / Turbidity
Primary Application Antimicrobial, EORGene Delivery, Drug CarrierMIC / Transfection Assay
Critical Micelle Concentration (CMC) Determination

The CMC is the definitive metric for surfactant efficiency.

  • Prepare Stock: 10 mM solution of surfactant in Milli-Q water.

  • Dilution Series: Prepare 15 dilutions ranging from 0.01 mM to 10 mM.

  • Measurement: Use a Du Noüy ring tensiometer. Measure surface tension (

    
    ) at 25°C.
    
  • Plot: Plot

    
     vs. 
    
    
    
    . The inflection point is the CMC.[5]
Self-Assembly Visualization

Figure 2: Thermodynamic transition from monomeric dispersion to micellar aggregates.

Expert Tips & Troubleshooting

  • DCC Removal: In Protocol B, DCU traces are notoriously difficult to remove. Recommendation: Use EDC.HCl instead of DCC. The urea byproduct of EDC is water-soluble and can be washed away during the aqueous workup, eliminating the filtration step.

  • Hygroscopicity: Cationic surfactants are extremely hygroscopic. Store final products in a desiccator over

    
    .
    
  • Counter-ion Exchange: If the biological application is sensitive to Tosylate or TFA ions, perform an ion exchange using a dialysis membrane (MWCO 500-1000 Da) against NaCl solution to swap to Chloride counter-ions.

References

  • Gemini Surfactant Synthesis: El-Sadek, B. M., et al. "Synthesis of selected Gemini Surfactants: Surface, biological activity and corrosion efficiency."[6] Journal of Surfactants and Detergents.

  • Steglich Esterification Protocol: Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[7] Angewandte Chemie International Edition, 17(7), 522-524.[4]

  • Amino Acid Surfactants: Pinazo, A., et al. "Amino acid-based surfactants: New trends in synthesis and application." Advances in Colloid and Interface Science.

  • CMC Determination: "Critical Micelle Concentration." Wikipedia / IUPAC Compendium of Chemical Terminology.

Sources

Application

Application Note: Precision Esterification of 10-(Dibutylamino)decan-1-ol

A Modular Approach to Ionizable Lipid Synthesis for LNP Formulations Executive Summary & Strategic Context The esterification of 10-(Dibutylamino)decan-1-ol is a critical transformation in the synthesis of ionizable cati...

Author: BenchChem Technical Support Team. Date: March 2026

A Modular Approach to Ionizable Lipid Synthesis for LNP Formulations

Executive Summary & Strategic Context

The esterification of 10-(Dibutylamino)decan-1-ol is a critical transformation in the synthesis of ionizable cationic lipids , the functional backbone of Lipid Nanoparticle (LNP) delivery systems (e.g., for mRNA vaccines and gene therapy).

This molecule acts as a "Headgroup-Linker" module. The tertiary amine provides the ionization switch (pH-responsive endosomal escape), while the C10 alkyl chain serves as a biodegradable spacer. The esterification step attaches the hydrophobic "Tail" (typically a fatty acid or branched lipid), defining the lipid's fusogenicity and pharmacokinetic profile.

Key Technical Challenge: The substrate is an amino-alcohol . The presence of a basic tertiary amine (


) complicates standard acid-catalyzed Fischer esterification, as protonation of the amine alters solubility and reaction kinetics. Furthermore, the target lipids often employ unsaturated fatty acids (e.g., Linoleic acid) which are sensitive to harsh acidic conditions or high temperatures.

Recommended Strategy: We utilize a Steglich Esterification (DCC/EDC + DMAP). This method offers three distinct advantages for this substrate:

  • Mild Conditions: Operates at room temperature, preserving cis-alkene geometry in unsaturated tails.

  • Base Compatibility: The reaction proceeds under neutral-to-basic conditions, preventing amine salt precipitation.

  • High Yield: DMAP acts as a hyper-nucleophilic acyl transfer catalyst, driving the reaction to completion even with sterically hindered alcohols.

Chemical Strategy & Mechanism[1][2]

The reaction couples the primary alcohol of 10-(Dibutylamino)decan-1-ol (1 ) with a carboxylic acid (2 ) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC ) and 4-Dimethylaminopyridine (DMAP ).

Reaction Scheme:



Pathway Diagram (Graphviz)

ReactionPathway Acid Fatty Acid (R-COOH) Inter1 O-Acylisourea (Active Intermediate) Acid->Inter1 Activation EDC EDC (Coupling Agent) EDC->Inter1 ActiveEster N-Acylpyridinium (Activated Ester) Inter1->ActiveEster DMAP Attack Urea Urea Byproduct Inter1->Urea Leaving Group DMAP DMAP (Catalyst) DMAP->ActiveEster ActiveEster->DMAP Regenerated Product Target Amino-Ester (Ionizable Lipid) ActiveEster->Product Alcohol Attack Alcohol 10-(Dibutylamino)decan-1-ol (Nucleophile) Alcohol->Product

Figure 1: Mechanistic pathway of Steglich esterification. DMAP accelerates the reaction by forming a highly reactive N-acylpyridinium intermediate.

Detailed Experimental Protocol

Target Synthesis: 10-(Dibutylamino)decyl Linoleate (Model Ionizable Lipid) Scale: 10 mmol (approx. 2.8 g of amino-alcohol)

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4]AmountRole
10-(Dibutylamino)decan-1-ol 285.511.02.86 gSubstrate (Headgroup)
Linoleic Acid 280.451.13.08 gReagent (Tail)
EDC·HCl 191.701.52.88 gCoupling Agent
DMAP 122.170.1122 mgCatalyst
Dichloromethane (DCM) --50 mLSolvent (Anhydrous)
Step-by-Step Procedure
  • Preparation:

    • Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar.

    • Purge the flask with Nitrogen or Argon to create an inert atmosphere.

    • Dissolve Linoleic Acid (3.08 g, 11 mmol) and 10-(Dibutylamino)decan-1-ol (2.86 g, 10 mmol) in 50 mL of anhydrous DCM.

  • Activation & Coupling:

    • Cool the mixture to 0°C using an ice bath (critical to suppress N-acylurea rearrangement side reactions).

    • Add DMAP (122 mg, 1 mmol) in one portion.

    • Add EDC·HCl (2.88 g, 15 mmol) portion-wise over 5 minutes.

    • Observation: The solution may become slightly cloudy as EDC dissolves.

    • Remove the ice bath after 30 minutes and allow the reaction to warm to Room Temperature (20-25°C).

    • Stir for 12–16 hours.

  • In-Process Control (IPC):

    • TLC System: 10% Methanol in DCM.

    • Stain: Ninhydrin (for amine) or PMA (for lipid chain).

    • Criteria: Disappearance of the lower Rf spot (Alcohol) and appearance of a higher Rf spot (Ester).

  • Workup (Purification Strategy):

    • Note: Standard acid washes (1M HCl) are FORBIDDEN as they will protonate the product and drag it into the aqueous phase.

    • Dilute the reaction mixture with 50 mL DCM.

    • Wash 1: 50 mL Saturated NaHCO₃ (Removes unreacted fatty acid and HCl from EDC).

    • Wash 2: 50 mL Distilled Water (Removes urea byproduct).

    • Wash 3: 50 mL Brine (Saturated NaCl).

    • Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄).

    • Filter and concentrate under reduced pressure (Rotovap) to yield a crude yellow oil.

  • Flash Chromatography (Polishing):

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient from 0% to 10% Methanol in DCM (with 1% NH₄OH additive to prevent amine tailing).

    • Why NH₄OH? It keeps the silica basic, preventing the tertiary amine from sticking to acidic silanol sites.

Quality Control & Validation

To ensure the integrity of the synthesized lipid, the following analytical benchmarks must be met.

NMR Interpretation (

H NMR, 400 MHz, CDCl

)

The success of the esterification is validated by the chemical shift of the methylene protons adjacent to the oxygen.

PositionProton TypeChemical Shift (

)
Diagnostic Change
Precursor -CH

-OH
~3.6 ppm (Triplet)Disappears
Product -CH

-O-CO-R
4.05 – 4.15 ppm (Triplet)New Signal (Confirmation)
Headgroup -N-CH

-
~2.4 ppm (Multiplet)Remains largely unchanged
Tail -CH=CH-5.3 ppm (Multiplet)Confirms presence of unsaturated tail
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Wet solvent hydrolyzed the EDC.Use freshly distilled DCM or molecular sieves.
Product "Lost" in Workup Acid wash was used; Product protonated.Back-extract aqueous layer with DCM at pH 10 (adjust with NaOH).
Inseparable Impurity N-Acylurea byproduct formed.Cool reaction to 0°C during EDC addition; switch to DCC and filter precipitate.
Workflow Visualization

Workflow Start Start: 10-(Dibutylamino)decan-1-ol + Fatty Acid Reaction Reaction: DCM, EDC, DMAP (16h @ RT) Start->Reaction Check IPC: TLC Check (Complete?) Reaction->Check Check->Reaction No (Add more EDC) Quench Workup: Wash with NaHCO3 (Remove Acid) Check->Quench Yes Wash Wash with Water/Brine (Remove Urea/Salts) Quench->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Flash Column Chromatography (DCM:MeOH:NH4OH) Dry->Purify Final Final Product: Amino-Lipid Ester Purify->Final

Figure 2: Operational workflow for the synthesis and purification of amino-lipid esters.

References
  • Maier, M. A., et al. (2013). "Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics." Molecular Therapy, 21(8), 1570-1578.

  • Jayaraman, M., et al. (2012). "Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo." Angewandte Chemie International Edition, 51(34), 8529-8533.

  • Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522-524.

  • Moderna US, Inc. (2020). "Patent: Lipids and Lipid Nanoparticle Formulations for Delivery of Nucleic Acids." WO2017075531A1.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 10-(Dibutylamino)decan-1-ol

Welcome to the Application Support Center. The synthesis of 10-(dibutylamino)decan-1-ol via the N-alkylation of dibutylamine with 10-bromo-1-decanol is a fundamental yet challenging transformation in drug development and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. The synthesis of 10-(dibutylamino)decan-1-ol via the N-alkylation of dibutylamine with 10-bromo-1-decanol is a fundamental yet challenging transformation in drug development and materials science. While seemingly a straightforward bimolecular nucleophilic substitution (SN2), researchers frequently encounter yield-limiting side reactions due to the steric bulk of the secondary amine and the bifunctional nature of the haloalcohol.

This guide synthesizes field-proven methodologies and mechanistic principles to help you troubleshoot, optimize, and scale your reaction with high chemoselectivity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My reaction stalls at 60% conversion despite extended heating. How can I drive the N-alkylation to completion? The Causality: The reaction between dibutylamine and 10-bromo-1-decanol is sterically hindered. Dibutylamine possesses two flexible, bulky butyl chains that shield the nucleophilic nitrogen, significantly raising the activation energy of the SN2 transition state. Furthermore, the primary bromide is only a moderate leaving group. The Solution: Implement in situ Finkelstein catalysis. By adding a catalytic amount of Potassium Iodide (KI, 0.1 eq), the highly polarizable iodide anion displaces the bromide to form 10-iodo-1-decanol. Iodide is a superior leaving group, which lowers the activation energy barrier for the subsequent attack by the sterically hindered dibutylamine. Additionally, switching the solvent to Acetonitrile (MeCN) stabilizes the polar SN2 transition state, providing superior yields compared to non-polar solvents or THF [1].

Q2: GC-MS analysis shows a significant byproduct with a mass corresponding to 9-decen-1-ol. What is causing this? The Causality: You are observing a competing E2 (bimolecular elimination) pathway. Because the SN2 transition state is sterically hindered, indiscriminately raising the reaction temperature to force conversion provides the system with enough thermal energy to overcome the higher activation energy of the E2 pathway. The base in your system abstracts a beta-hydrogen, leading to the dehydrohalogenation of the alkyl bromide into an alkene (9-decen-1-ol). The Solution: Strict temperature control is required. Do not exceed 80–82 °C (the reflux temperature of MeCN). The addition of KI (as mentioned in Q1) allows the SN2 reaction to proceed rapidly at this lower temperature, effectively outcompeting the thermal E2 degradation pathway.

Q3: I am detecting high molecular weight, polymeric impurities. How do I prevent this chemoselectivity issue? The Causality: This is the result of unwanted O-alkylation (Williamson ether synthesis). The terminal hydroxyl group of 10-bromo-1-decanol has a pKa of approximately 15.5. If you are using strong bases like Sodium Hydride (NaH), Sodium Hydroxide (NaOH), or Potassium Hydroxide (KOH) to neutralize the generated HBr, you are deprotonating the alcohol to form a highly nucleophilic alkoxide. This alkoxide readily attacks unreacted 10-bromo-1-decanol, generating etherified oligomers. The Solution: Switch to a mild, inorganic base like anhydrous Potassium Carbonate (K₂CO₃). With a conjugate acid pKa of ~10.3, K₂CO₃ is thermodynamically incapable of deprotonating the primary alcohol, ensuring strict chemoselectivity for the amine alkylation [2]. Careful selection of these conditions is crucial to minimize over-alkylation and polymeric byproducts[3].

Part 2: Quantitative Data & Optimization Parameters

To facilitate rapid protocol adjustments, the following table summarizes the mechanistic rationale and expected outcomes of various reaction parameters.

ParameterSuboptimal ConditionOptimized ConditionMechanistic RationaleExpected Yield
Solvent THF or TolueneAcetonitrile (MeCN)Polar aprotic solvent stabilizes the SN2 transition state charge separation.85–92%
Base NaOH or KOHK₂CO₃ (Anhydrous)Prevents alkoxide formation and subsequent O-alkylation (etherification).-
Additive NoneKI (0.1 equivalents)Facilitates Finkelstein reaction, increasing the electrophilicity of the alkyl chain.-
Temperature >100 °C (Toluene reflux)80 °C (MeCN reflux)Suppresses the high-activation-energy E2 elimination pathway.-
Stoichiometry 1.0 eq Dibutylamine1.2 eq DibutylamineCompensates for steric hindrance and drives the equilibrium forward.-

Part 3: Self-Validating Standard Operating Procedure (SOP)

This step-by-step methodology is designed as a self-validating system. Do not proceed to subsequent steps unless the validation criteria are met.

Step 1: Preparation of the Reaction Mixture

  • In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 10-bromo-1-decanol (10.0 mmol, 1.0 eq) and anhydrous K₂CO₃ (15.0 mmol, 1.5 eq).

  • Suspend the mixture in 50 mL of anhydrous Acetonitrile (MeCN).

Step 2: Finkelstein Activation & Amine Addition

  • Add Potassium Iodide (KI) (1.0 mmol, 0.1 eq) to the suspension. Stir at room temperature for 15 minutes to allow the initial halogen exchange.

  • Slowly add dibutylamine (12.0 mmol, 1.2 eq) dropwise via a syringe over 5 minutes to prevent localized thermal spikes.

Step 3: N-Alkylation

  • Attach a reflux condenser and heat the reaction mixture to 80 °C under an inert argon or nitrogen atmosphere.

  • Maintain vigorous stirring (800 rpm) for 12 hours. Note: Vigorous stirring is critical as the reaction is heterogeneous (solid K₂CO₃ in MeCN).

Step 4: Reaction Monitoring (Self-Validation Check)

  • Action: Withdraw a 50 µL aliquot, dilute in 1 mL ethyl acetate, and wash with 1 mL distilled water. Analyze the organic layer via GC-MS or TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH).

  • Validation: The reaction is validated to proceed to Step 5 only if the GC-MS chromatogram shows <2% of the 10-bromo-1-decanol peak and the absence of the 9-decen-1-ol byproduct. If starting material persists >5%, add an additional 0.2 eq of dibutylamine and reflux for 4 more hours.

Step 5: Workup and Purification

  • Cool the mixture to room temperature and filter through a Celite pad to remove inorganic salts (K₂CO₃, KBr, KI). Wash the pad with 20 mL of MeCN.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in 50 mL Ethyl Acetate and wash with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the crude 10-(dibutylamino)decan-1-ol. Purify via flash column chromatography if analytical purity (>98%) is required.

Part 4: Diagnostic Workflow

Use the following logical decision tree to rapidly diagnose and correct yield issues based on your crude mixture analysis.

Troubleshooting Start Analyze Crude Reaction Mixture (TLC / GC-MS) LowConv Issue: High unreacted 10-bromo-1-decanol Start->LowConv Elim Issue: 9-decen-1-ol detected (E2 Elimination) Start->Elim Ether Issue: Ether/Polymeric byproducts (O-alkylation) Start->Ether Sol1 Action: Add KI (0.1 eq) Switch to MeCN or DMF LowConv->Sol1 Sol2 Action: Lower Temp to 80°C Use weaker base (K2CO3) Elim->Sol2 Sol3 Action: Avoid strong bases (NaH, KOH). Use K2CO3 Ether->Sol3 Opt Optimized Yield >90% Conversion Sol1->Opt Sol2->Opt Sol3->Opt

Decision tree for troubleshooting the synthesis of 10-(Dibutylamino)decan-1-ol.

References

  • Biotage. (n.d.). Alkylation of Secondary Amines Using PS-TBD Resin. Retrieved from[Link]

  • U.S. Department of Energy Office of Scientific and Technical Information (OSTI). (2018). Reversible hierarchical structure induced by solvation and temperature modulation in an ionic liquid-based random bottlebrush copolymer. Retrieved from [Link]

Optimization

Technical Support Center: Removal of Unreacted Dibutylamine (DBA)

Status: Operational Subject: Troubleshooting Dibutylamine (DBA) Removal from Reaction Mixtures Support Tier: Senior Application Scientist Level Overview & Chemical Profile Welcome to the technical guide for handling Dibu...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Troubleshooting Dibutylamine (DBA) Removal from Reaction Mixtures Support Tier: Senior Application Scientist Level

Overview & Chemical Profile

Welcome to the technical guide for handling Dibutylamine (DBA). DBA is a secondary amine often used as a base or nucleophile. Unlike volatile amines (e.g., diethylamine), DBA presents unique purification challenges due to its physical properties.

Compound Profile: Dibutylamine [1][2][3][4]

  • Boiling Point: 159°C (High – difficult to remove via standard rotary evaporation).

  • pKa (Conjugate Acid): ~11.3 (Strongly basic).

  • Solubility: Miscible with common organic solvents; low solubility in neutral water, highly soluble in acidic water.

Ticket #1: "I cannot remove DBA by rotary evaporation."

Diagnosis: You are attempting to remove DBA using vacuum and heat, but the high boiling point (159°C) requires temperatures or pressures that may degrade your product.

Primary Solution: The Acidic Aqueous Workup Because DBA is a strong base (pKa ~11.3), it can be protonated to form a water-soluble ammonium salt (


). This allows it to partition into the aqueous layer while your neutral product remains in the organic layer.[5]

Protocol 1.1: Standard HCl Wash (For Acid-Stable Products)

  • Dilute: Dissolve the crude reaction mixture in a water-immiscible solvent (Ethyl Acetate or Dichloromethane).

  • Wash: Add an equal volume of 1M HCl .

  • Agitate: Shake vigorously for 2 minutes. The pH of the aqueous layer must be < 4 to ensure complete protonation.

  • Separate: Collect the organic layer.

  • Validate: Check the organic layer by TLC (stain with Ninhydrin).[6] If DBA persists, repeat the wash.

Protocol 1.2: The "Gentle" Citric Acid Wash (For Acid-Sensitive Groups) If your product contains acid-labile groups (e.g., Boc, acetals), 1M HCl is too harsh.

  • Prepare a 10% w/v aqueous Citric Acid solution.

  • Perform the wash as described above.[5][7][8] Citric acid buffers the pH to ~3-4, sufficient to protonate DBA without cleaving sensitive protecting groups.

Protocol 1.3: Copper(II) Sulfate Sequestration (Visual Confirmation) This method is excellent for visual validation. Copper(II) ions complex with amines to form water-soluble species.

  • Wash the organic layer with saturated aqueous CuSO₄ .[8]

  • Observation: The aqueous layer will turn from pale blue to deep purple/royal blue as the copper-amine complex forms.

  • Repeat washes until the aqueous layer remains pale blue (indicating no more amine is being extracted).

Data: Acid Wash Efficiency Comparison
Wash SolutionpH RangeSuitabilityRemoval Efficiency
1M HCl ~0-1Robust, acid-stable productsHigh (Salt formation)
10% Citric Acid ~3-4Acid-sensitive (Boc, Acetals)High (Buffered protonation)
Sat. CuSO₄ ~4-5Visual validation neededMedium (Complexation)
Ticket #2: "My product is also a base (or acid-labile) and I can't use aqueous washes."

Diagnosis: If your product is basic (e.g., an alkaloid or pyridine derivative), an acid wash will extract both the DBA and your product. Alternatively, your product may be water-soluble.

Primary Solution: Solid-Supported Scavenging Use functionalized polymer resins to selectively "fish out" the DBA. This is a heterogeneous method (Solid-Liquid) that requires no aqueous workup.

Protocol 2.1: Electrophilic Scavenging (PS-Isocyanate) Polystyrene-Isocyanate (PS-NCO) resins react covalently with secondary amines (DBA) to form an insoluble urea, which is filtered off.

  • Mechanism:

    
    
    
  • Stoichiometry: Add 2–3 equivalents of resin relative to the estimated residual DBA.

  • Workflow:

    • Add resin to the reaction mixture (dissolved in DCM or THF).

    • Stir gently for 2–4 hours (or overnight) at room temperature.

    • Filter the mixture through a fritted funnel or Celite.

    • The filtrate contains your pure product; the DBA is trapped on the beads.

Protocol 2.2: Ionic Scavenging (PS-TsOH) Polystyrene-Toluenesulfonic Acid (PS-TsOH) acts as a solid-phase acid.

  • Mechanism: Ionic capture (

    
    ).
    
  • Use Case: Faster kinetics than isocyanate but less selective if your product is also basic.

Ticket #3: "DBA is streaking on my chromatography column."

Diagnosis: Amines interact strongly with the acidic silanol groups (


) on silica gel, causing peak tailing (streaking) and poor separation.

Primary Solution: Mobile Phase Modification You must block the active silanol sites on the silica.

Protocol 3.1: The Triethylamine (TEA) Block

  • Pre-treatment: Flush the silica column with mobile phase containing 1% Triethylamine (TEA) .

  • Elution: Run your purification using a mobile phase containing 0.5% TEA or 1% Ammonium Hydroxide .

  • Mechanism: The small, volatile TEA/Ammonia molecules preferentially bind to the silanol sites, allowing the bulky DBA and your product to elute cleanly.

Visual Troubleshooting Workflows
Figure 1: Workup Decision Matrix

Caption: Logical decision tree for selecting the appropriate DBA removal method based on product stability.

DBA_Removal_Logic Start Crude Mixture (Contains DBA) Q2 Is Product Basic? Start->Q2 Q1 Is Product Acid Stable? Sol_HCl Protocol 1.1: 1M HCl Wash Q1->Sol_HCl Yes (Stable) Sol_Citric Protocol 1.2: Citric Acid Wash Q1->Sol_Citric No (Acid Labile) Q2->Q1 No (Product is Neutral) Sol_Resin_NCO Protocol 2.1: PS-Isocyanate Resin (Covalent Capture) Q2->Sol_Resin_NCO Yes (Product is Basic) Sol_Citric->Sol_Resin_NCO If fails Sol_Resin_TsOH Protocol 2.2: PS-TsOH Resin (Ionic Capture)

Figure 2: Scavenger Resin Mechanism

Caption: Chemical mechanism of removing Dibutylamine using Polystyrene-Isocyanate resin.

Resin_Mechanism Step1 Solution Phase: Free Dibutylamine (DBA) Complex Reaction: Nucleophilic Attack Step1->Complex Resin Solid Phase: PS-Isocyanate Bead Resin->Complex Result Solid Phase Product: Urea-Bound Resin (Filtered Off) Complex->Result Covalent Bond Formation filtrate Filtrate: Pure Product Result->filtrate Physical Filtration

References
  • Biotage. (n.d.).[9] Strategies for the Removal of Amines using Scavenger Resins. Retrieved from [Link]

  • University of Rochester. (n.d.). Not Voodoo: Workup for Removing Amines. Retrieved from [Link]

  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press. (Standard reference for pKa and physical properties).

Sources

Troubleshooting

Optimizing temperature for amination of 10-bromodecanol

Topic: Optimization of Temperature Parameters for Nucleophilic Substitution ( ) Document ID: TS-AMN-10BD-001 Date: March 8, 2026 Executive Summary: The Thermal "Sweet Spot" For the direct amination of 10-bromodecanol (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Temperature Parameters for Nucleophilic Substitution (


)
Document ID:  TS-AMN-10BD-001
Date:  March 8, 2026

Executive Summary: The Thermal "Sweet Spot"

For the direct amination of 10-bromodecanol (CAS: 53463-68-6) to yield 10-aminodecanol , the optimal temperature window is 55°C to 75°C .

This range represents the kinetic intersection where the rate of nucleophilic substitution (


) is sufficient for industrial viability, while the activation energy for competitive elimination (

) and polymerization remains unmet.
ParameterOptimal RangeCritical Failure Threshold
Temperature 55°C – 75°C

(Elimination/Etherification)
Pressure 2 – 5 bar

bar (Safety hazard with volatile amines)
Time 6 – 12 Hours

Hours (Increases polyalkylation risk)

Critical Analysis: Temperature & Reaction Pathways

The conversion of 10-bromodecanol relies on a bimolecular nucleophilic substitution (


).[1] However, the presence of the terminal hydroxyl group (-OH) and the long alkyl chain introduces specific thermodynamic constraints.
The Kinetic vs. Thermodynamic Conflict
  • The Goal (

    
    ):  Attack of the amine nucleophile (
    
    
    
    or
    
    
    ) on the
    
    
    -carbon, displacing bromide. This requires moderate thermal energy to overcome the activation barrier (
    
    
    ).
  • The Enemy (

    
    ):  At elevated temperatures (
    
    
    
    ), the amine acts as a base rather than a nucleophile, abstracting a
    
    
    -proton to form 9-decen-1-ol .
  • The Complication (O-Alkylation): Excessive heat can promote the deprotonation of the native hydroxyl group, leading to intermolecular ether formation (O-alkylation), creating insoluble polymer gums.

Visualization of Thermal Influence

The following diagram illustrates the divergence of reaction pathways based on thermal input.

ReactionPathways cluster_legend Thermal Zones Start 10-Bromodecanol + Amine SN2 Transition State (SN2) Moderate Ea Start->SN2 50-75°C (Kinetic Control) E2 Transition State (E2) High Ea Start->E2 >90°C (Thermodynamic Control) Prod_Main 10-Aminodecanol (Target) SN2->Prod_Main Prod_Poly Poly-alkylated Impurities SN2->Prod_Poly Excess Heat or Low Amine Ratio Prod_Side 9-Decen-1-ol (Elimination) E2->Prod_Side Optimal: 60°C Optimal: 60°C Critical: 90°C Critical: 90°C

Figure 1: Reaction pathway divergence. Note that E2 elimination becomes the dominant pathway as temperature exceeds the activation energy threshold, typically above 85-90°C for primary halides.

Troubleshooting Guide

Use this guide to diagnose yield issues based on crude analysis (NMR/GC-MS).

Scenario A: Low Conversion / Starting Material Recovery
  • Symptom: After 12 hours, >30% 10-bromodecanol remains.

  • Root Cause: Temperature is insufficient to overcome the

    
     activation barrier, or the nucleophile is poorly soluble.
    
  • Corrective Action:

    • Increase temperature to 70°C .

    • Finkelstein Modification: Add 5-10 mol% Sodium Iodide (NaI) . Iodide is a better nucleophile than amine and a better leaving group than bromide. It catalyzes the reaction via an in-situ conversion to 10-iododecanol, which reacts faster at lower temperatures [1].

Scenario B: Presence of Alkenes (9-Decen-1-ol)
  • Symptom: Vinyl protons visible in

    
     NMR (
    
    
    
    5.8 ppm).
  • Root Cause: Temperature too high (

    
    ) or amine concentration is too high (acting as a base).
    
  • Corrective Action:

    • Reduce temperature to 55°C .

    • Dilute the reaction mixture with a polar aprotic solvent (THF or Acetonitrile) to solvate the cation and reduce basicity relative to nucleophilicity [2].

Scenario C: Dialkylation (Secondary Amine Formation)
  • Symptom: Mass spec shows M + 157 peak (Dimer formation).

  • Root Cause: As the reaction proceeds, the product (primary amine) is more nucleophilic than the starting ammonia. High temp accelerates this competitive reaction.

  • Corrective Action:

    • Stoichiometry is King: Ensure a 10:1 to 20:1 molar excess of ammonia/amine to substrate.

    • Maintain temperature at the lower bound (50-60°C ) to exploit the slight steric difference between the ammonia and the bulky alkyl-amine product.

Optimized Experimental Protocol

Objective: Synthesis of 10-aminodecanol from 10-bromodecanol using aqueous ammonia.

Reagents:

  • 10-Bromodecanol (1.0 eq)

  • Ammonium Hydroxide (28-30% aq) (20.0 eq)

  • Ethanol (Solvent carrier)

  • Sodium Iodide (0.05 eq - Optional Catalyst)

Workflow:

  • Preparation: In a pressure vessel (autoclave or heavy-walled glass sealed tube), dissolve 10-bromodecanol in Ethanol (ratio: 5 mL EtOH per 1 g substrate).

    • Why Ethanol? 10-bromodecanol is insoluble in pure aqueous ammonia. Ethanol acts as a phase-transfer bridge.

  • Addition: Add the aqueous ammonia. If using NaI catalyst, add it now.

  • Sealing: Seal the vessel immediately to prevent ammonia loss.

  • Reaction: Heat to 65°C with vigorous magnetic stirring.

    • Checkpoint: Pressure will rise. Ensure vessel is rated for at least 10 bar (though 3-5 bar is typical).

  • Duration: Run for 8-10 hours.

  • Workup:

    • Cool to room temperature before opening.

    • Concentrate under reduced pressure to remove excess ammonia and ethanol.

    • Basify: Treat residue with 1M NaOH (pH > 12) to ensure the amine is free-based.

    • Extraction: Extract with Dichloromethane (DCM). The amino-alcohol will partition into the organic phase.

Frequently Asked Questions (FAQs)

Q1: Can I use DMF or DMSO to speed up the reaction? A: While polar aprotic solvents like DMF accelerate


 reactions significantly, they are difficult to remove from the amino-alcohol product (high boiling points). Ethanol is preferred for ease of workup. If you must use DMF, keep the temperature strictly below 60°C, as DMF can decompose to form dimethylamine impurities at high heat [3].

Q2: Why is my product turning into a gel/gum? A: This indicates polymerization, likely O-alkylation where the alcohol end of one molecule reacts with the bromide end of another. This happens if the concentration is too high or the temperature exceeds 90°C. Dilute your reaction (0.2 M concentration max) to favor intramolecular or solvent interactions over intermolecular polymerization.

Q3: Can I run this at reflux in an open flask? A: No. If using ammonia or low-boiling amines (like methylamine), heating in an open flask will drive off the nucleophile before the reaction completes. You must use a sealed pressure vessel to maintain the concentration of the amine in the liquid phase at 65°C.

Q4: How does the hydroxyl group affect the optimal temperature? A: The hydroxyl group can form hydrogen bonds with the solvent, potentially shielding the carbon chain. However, its main risk is acting as a nucleophile itself. Keeping the temperature below 75°C prevents the hydroxyl group from becoming competitively nucleophilic against the bromide [4].

References

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Elimination reactions).

  • Ju, Y., & Varma, R. S. (2006). "Aqueous N-alkylation of amines using alkyl halides: direct synthesis of tertiary amines under microwave irradiation". Green Chemistry, 8, 856-859.

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience. (Section 10-43: Amination of Alkyl Halides).

Sources

Optimization

Technical Support Center: Troubleshooting 10-Amino-1-Decanol Synthesis

Welcome to the Technical Support Center for amino-alcohol synthesis. 10-amino-1-decanol is a critical bifunctional building block utilized extensively in the development of PROTAC linkers[1], non-isocyanate polyurethanes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amino-alcohol synthesis. 10-amino-1-decanol is a critical bifunctional building block utilized extensively in the development of PROTAC linkers[1], non-isocyanate polyurethanes[2], and biologically active natural product analogs[3]. Despite its structural simplicity, researchers frequently encounter low conversion rates and poor isolated yields when synthesizing this molecule from 10-bromo-1-decanol.

This guide provides field-proven troubleshooting strategies, focusing on the causality of reaction failures and offering self-validating protocols to ensure high-yield synthesis.

Synthetic Workflow Overview

The synthesis of 10-amino-1-decanol from 10-bromo-1-decanol typically proceeds via one of two pathways: the Gabriel Synthesis (via a phthalimide intermediate) or the Azide Reduction route[4][5].

Workflow Start 10-bromo-1-decanol (Starting Material) Gab_Int N-(10-hydroxydecyl)phthalimide (Gabriel Intermediate) Start->Gab_Int Potassium Phthalimide DMF, KI (cat.), 90°C Az_Int 10-azido-1-decanol (Azide Intermediate) Start->Az_Int NaN3 DMF, 80°C Product 10-amino-1-decanol (Target Product) Gab_Int->Product Hydrazine Hydrate EtOH, Reflux Az_Int->Product H2, Pd/C (or PPh3) MeOH, RT

Fig 1: Divergent synthetic pathways for 10-amino-1-decanol from 10-bromo-1-decanol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Gabriel synthesis alkylation step stalls at 60-70% conversion. How can I drive the reaction to completion? Causality & Solution: The Gabriel synthesis relies on the nucleophilic attack (SN2) of the phthalimide anion on the primary alkyl bromide. The 10-carbon aliphatic chain of 10-bromo-1-decanol is highly hydrophobic. If you are using a protic solvent (like ethanol), the phthalimide anion becomes heavily solvated by hydrogen bonds, which drastically reduces its nucleophilicity.

  • Solvent Switch: Use anhydrous Dimethylformamide (DMF) or DMSO. These polar aprotic solvents leave the phthalimide anion "naked" and highly reactive.

  • Catalytic Acceleration: Add 0.1 equivalents of Potassium Iodide (KI). This facilitates an in situ Finkelstein reaction, converting the alkyl bromide to an alkyl iodide—a vastly superior leaving group for the SN2 attack, pushing conversion >95%.

Q2: The hydrazine-mediated cleavage of the phthalimide intermediate yields a sticky, gelatinous mess. Why is my product recovery so low? Causality & Solution: The standard Ing-Manske procedure uses hydrazine to cleave the phthalimide ring, producing phthalhydrazide as a byproduct[4]. Phthalhydrazide exhibits strong intermolecular hydrogen bonding, causing it to precipitate as a voluminous gel that physically traps the 10-amino-1-decanol product.

  • Self-Validating Workup: Do not attempt to filter the gel directly. Instead, after refluxing, acidify the reaction mixture to pH 2 with 2M HCl. This protonates the primary amine, converting it into a highly water-soluble ammonium salt, while the phthalhydrazide remains entirely insoluble and compacts into a filterable solid. Filter the byproduct, then basify the aqueous filtrate to pH 12 to recover your free amine.

Q3: I am using the azide-reduction route. The hydrogenation over Pd/C is incomplete and stalls. What is poisoning the catalyst? Causality & Solution: Palladium is a heterogeneous catalyst highly susceptible to poisoning by strongly coordinating species. If the intermediate 10-azido-1-decanol was not rigorously purified, trace amounts of unreacted NaN3 or dimethylamine (a thermal degradation product of DMF) will irreversibly bind to the palladium surface, blocking hydrogen activation.

  • Alternative Reduction: If catalytic hydrogenation fails, switch to a Staudinger reduction. Treat the azide with Triphenylphosphine (PPh3) in THF/H2O (10:1) at room temperature. The intermediate aza-ylide hydrolyzes cleanly to the primary amine without the risk of catalyst poisoning.

Q4: I am losing product during the final aqueous extraction. How do I prevent emulsion formation and improve the partition coefficient? Causality & Solution: 10-amino-1-decanol is a surfactant-like amphiphilic molecule. Its hydrophilic head groups (amine and hydroxyl) interact strongly with water, while its hydrophobic decyl tail interacts with the organic solvent. This reduces interfacial tension, leading to highly stable emulsions.

  • Salting Out: Saturate the aqueous layer with NaCl (brine) prior to extraction. This increases the ionic strength of the aqueous phase, forcing the hydrophobic chain out of the water and driving the molecule into the organic phase.

  • Solvent Selection: Use a solvent mixture like CHCl3/Isopropanol (3:1) or DCM/MeOH (9:1) to disrupt the emulsion networks.

Quantitative Data: Deprotection Conditions

Choosing the right deprotection method is critical for maximizing the yield of 10-amino-1-decanol. Below is a comparison of standard methods applied to the Gabriel intermediate.

Deprotection MethodReagents & ConditionsTypical ConversionPrimary Limitation / Issue
Standard Ing-Manske Hydrazine hydrate (1.5 eq), EtOH, Reflux, 4-6 h85 - 90%Gelatinous phthalhydrazide traps product.
Optimized Ing-Manske Hydrazine (1.2 eq), EtOH, Reflux, 4 h (with HCl workup)> 95% Requires careful pH monitoring during workup.
Acidic Hydrolysis 6M HCl, H2O/AcOH, Reflux, 24 h> 90%Harsh conditions; risks dehydration of the hydroxyl group.
Basic Hydrolysis 40% aq. Methylamine, RT, 12 h80 - 85%Sluggish reaction; prone to forming stable diamide intermediates.
Standardized Protocol: Optimized Gabriel Synthesis

This protocol integrates the troubleshooting principles discussed above to create a self-validating, high-yield workflow for synthesizing 10-amino-1-decanol[4][5].

Step 1: Catalyzed Alkylation

  • In an oven-dried flask, dissolve 10-bromo-1-decanol (1.0 eq) and potassium phthalimide (1.2 eq) in anhydrous DMF to achieve a 0.5 M concentration.

  • Add Potassium Iodide (KI, 0.1 eq) to the stirring mixture.

  • Heat the reaction to 90 °C under a nitrogen atmosphere and stir for 12 hours. (Self-validation: TLC should show complete consumption of the bromide; Rf difference is distinct in 4:1 Hexanes/EtOAc).

  • Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to completely remove DMF. Dry over Na2SO4 and concentrate in vacuo to yield crude N-(10-hydroxydecyl)phthalimide.

Step 2: Gel-Free Deprotection & Isolation

  • Dissolve the crude intermediate in absolute ethanol (0.2 M).

  • Add hydrazine hydrate (1.2 eq) and reflux for 4 hours until a dense white precipitate forms.

  • Cool the mixture to room temperature. Crucial Step: Slowly add 2M HCl until the suspension reaches pH 2. Stir vigorously for 30 minutes to ensure the phthalhydrazide is fully precipitated and the product is solubilized.

  • Filter the mixture through a Celite pad. Wash the filter cake with cold 0.1M HCl.

  • Transfer the combined aqueous filtrate to a separatory funnel and basify to pH 12 using 5M NaOH.

  • Saturate the aqueous layer with solid NaCl.

  • Extract the aqueous layer with a mixture of DCM/Isopropanol (4:1) three times.

  • Dry the combined organic layers over Na2SO4, filter, and concentrate in vacuo to afford pure 10-amino-1-decanol as a white solid/viscous oil.

References
  • 10-Aminodecan-1-ol (10-Amino-1-decanol) | PROTAC Linker. MedChemExpress.
  • Towards the Development of a Targeted Albumin-Binding Radioligand for Theranostic Applications. ChemRxiv.
  • Exploring the formation of medium-sized cyclic amines within self-assembled yoctoliter inner-spaces. PMC (National Institutes of Health).
  • Structure–Activity Relationship of Biakamide, Selective Growth Inhibitors under Nutrient-Starved Condition from Marine Sponge. J-Stage.
  • Synthesis and Applications of Isocyanate Free Polyurethane Materials. Global Journals.

Sources

Troubleshooting

Technical Support Center: Extraction of 10-(Dibutylamino)decan-1-ol Using Alternative Solvents

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and process chemists facing challenges during the liquid-liquid extraction (LLE) of 10-(Dibutylamino)decan-1-ol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and process chemists facing challenges during the liquid-liquid extraction (LLE) of 10-(Dibutylamino)decan-1-ol .

Because this molecule possesses a long lipophilic hydrocarbon chain (10 carbons) coupled with an ionizable tertiary amine and a polar primary alcohol, it exhibits severe amphiphilic (surfactant-like) behavior under specific conditions[1]. This guide provides field-proven troubleshooting strategies, alternative green solvent matrices, and self-validating protocols to ensure high recovery rates without relying on highly toxic traditional solvents like dichloromethane (DCM) or hexane.

Core Troubleshooting & FAQs

Q1: Why does my extraction mixture form a thick, unbreakable emulsion? A: This is the most common issue when extracting long-chain amino alcohols. 10-(Dibutylamino)decan-1-ol contains a dibutylamino group with a pKa of approximately 11.25[2]. If the pH of your aqueous phase is below 10.5, the amine remains protonated (


). The combination of a charged, hydrophilic headgroup and a 10-carbon hydrophobic tail turns the molecule into a potent cationic surfactant. This drastically lowers the interfacial tension between the aqueous and organic layers, trapping water and solvent in a stable emulsion[1].
Solution: Adjust the aqueous phase to a pH 

11.5 to fully deprotonate the amine, rendering the molecule neutral and highly lipophilic.

Q2: I want to move away from Dichloromethane (DCM) and Hexane. What are the best green alternatives for this specific molecule? A: We strongly recommend 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl methyl ether (CPME) .

  • 2-MeTHF is derived from renewable biomass (agricultural waste) and offers superior performance to THF[3]. It has low water miscibility, forms a clean phase boundary, and its higher boiling point (80 °C) reduces volatile losses while still allowing for easy solvent recovery.

  • CPME is another excellent alternative that resists peroxide formation and has even lower water solubility, making it ideal for highly hydrophobic targets.

Q3: My recovery yields are still low even at pH 12. What am I missing? A: You are likely experiencing a lack of ionic strength in the aqueous phase. Even when neutral, the primary alcohol group can hydrogen-bond with water, keeping a fraction of the product in the aqueous layer. Implement a "salting-out" strategy by saturating the aqueous layer with sodium chloride (NaCl) or sodium sulfate (


)[1]. This forces the organic target out of the aqueous phase and into the green solvent.

Emulsion Troubleshooting Logic

Follow this logic tree to systematically resolve phase separation failures during your workflow.

EmulsionLogic N1 Emulsion Formed During Extraction N2 Check Aqueous pH N1->N2 N3 pH < 10.5 (Protonated Amine = Surfactant) N2->N3 Acidic/Neutral N4 pH > 11.5 (Neutral Amine) N2->N4 Basic N5 Add 5M NaOH Increase pH N3->N5 N6 Check Ionic Strength N4->N6 N5->N2 Re-test pH N7 Add Saturated NaCl (Salting Out) N6->N7 Low Salts N8 Centrifuge / Filter through Celite N6->N8 High Salts/Precipitates N9 Clean Phase Separation N7->N9 N8->N9

Figure 1: Decision tree for resolving emulsions during long-chain amino alcohol extraction.

Alternative Solvent Selection Matrix

When substituting traditional solvents, the physicochemical properties of the alternative must align with the target molecule's lipophilicity. Below is a comparison of viable solvents for 10-(Dibutylamino)decan-1-ol.

SolventGreen StatusWater Solubility ( g/100g )Boiling Point (°C)Emulsion RiskRecommended Use Case
2-MeTHF Excellent (Bio-based)[3]~14.080.2LowGeneral extraction; direct replacement for DCM/THF.
CPME Good~1.1106.0Very LowHigh-temperature extractions; peroxide-sensitive workflows.
Ethyl Acetate Moderate~8.377.1MediumMild extractions; avoid if aqueous pH > 12 (hydrolysis risk).
DCM (Baseline)Poor (Toxic/Halogenated)~1.339.6HighNot recommended. High toxicity and environmental impact.

Standard Operating Procedure (SOP): Green Extraction via 2-MeTHF

This protocol is designed as a self-validating system. It prioritizes the bio-based solvent 2-MeTHF[3] and incorporates dynamic pH checks to account for the buffering capacity of the dibutylamino group[2].

Materials Required:
  • 2-Methyltetrahydrofuran (2-MeTHF, stabilized)

  • 5M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (NaCl) brine

  • Anhydrous Sodium Sulfate (

    
    )
    
Step-by-Step Methodology:
  • Sample Quenching & Dilution: Transfer the crude reaction mixture containing 10-(Dibutylamino)decan-1-ol to a separatory funnel. Dilute with deionized water (1:1 volume ratio) to reduce the viscosity of the crude matrix.

  • Dynamic pH Adjustment (Critical): Add 5M NaOH dropwise while swirling. Test the pH of the aqueous layer using pH paper or a calibrated probe.

    • Causality Check: The pH must reach

      
       11.5. Because the tertiary amine acts as a buffer, the pH may drift downward after initial mixing. Wait 2 minutes, mix again, and re-verify that the pH remains above 11.5[1].
      
  • Salting-Out: Add a volume of saturated NaCl brine equal to 20% of the total aqueous volume. Swirl gently to dissolve any precipitated salts.

  • Solvent Addition: Add 2-MeTHF (equal to 50% of the aqueous volume).

  • Extraction & Phase Separation: Invert the separatory funnel gently 10–15 times. Do not shake vigorously , as the sheer mechanical force can induce micro-emulsions even at the correct pH. Vent the funnel, place it on a ring stand, and allow it to settle for 5–10 minutes.

    • Note: 2-MeTHF is less dense than water (

      
      ); the organic product layer will be on top.
      
  • Aqueous Wash: Drain the lower aqueous phase into a secondary flask. Collect the upper 2-MeTHF layer in an Erlenmeyer flask. Re-extract the aqueous phase with one more portion of 2-MeTHF to ensure quantitative recovery.

  • Drying & Concentration: Combine the organic layers and add anhydrous

    
    . Let sit for 15 minutes to remove residual water (2-MeTHF can dissolve up to 4.5% water by weight). Filter the drying agent and concentrate the solvent under reduced pressure (Rotary Evaporator bath at 40 °C).
    

Workflow A Aqueous Mixture (Amino Alcohol) B pH Adjustment (Target pH > 11.5) A->B Add 5M NaOH C Add 2-MeTHF (Green Solvent) B->C Deprotonation D Phase Separation (Agitation & Rest) C->D Extraction E Organic Phase (Neutral Product) D->E Top Layer F Aqueous Phase (Salts/Impurities) D->F Bottom Layer

Figure 2: Step-by-step workflow for the phase-directed extraction of 10-(Dibutylamino)decan-1-ol.

References

  • Hydrothermal liquefaction of different waste biomass using green solvent 2-methyltetrahydrofuran as extractant and co-solvent. RSC Publishing. Available at:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 10-(Dibutylamino)decan-1-ol

Executive Summary & Reaction Logic The Challenge: Synthesizing 10-(dibutylamino)decan-1-ol typically involves the nucleophilic substitution ( ) of a 10-halo-1-decanol (usually 10-bromo-1-decanol) with dibutylamine. While...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Logic

The Challenge: Synthesizing 10-(dibutylamino)decan-1-ol typically involves the nucleophilic substitution (


) of a 10-halo-1-decanol (usually 10-bromo-1-decanol) with dibutylamine. While conceptually simple, this reaction is prone to three specific competitive pathways that degrade yield and complicate purification:
  • Elimination (

    
    ):  Formation of 9-decen-1-ol.
    
  • Polyalkylation: Formation of quaternary ammonium salts.

  • O-Alkylation: Formation of ether byproducts (if the hydroxyl group acts as a nucleophile).

The Solution: Success relies on manipulating the kinetic vs. thermodynamic control of the reaction. By selecting a mild inorganic base (


), a polar aprotic solvent (Acetonitrile), and controlling stoichiometry, we can suppress the 

pathway and favor the

amine attack over oxygen attack.
Reaction Pathway Diagram

ReactionPathways Start Reagents: Dibutylamine + 10-Bromo-1-decanol Product TARGET PRODUCT: 10-(Dibutylamino)decan-1-ol Start->Product Path 1: SN2 (Major) Base: K2CO3, 80°C Side1 IMPURITY A (Elimination): 9-Decen-1-ol (Caused by High Temp/Strong Base) Start->Side1 Path 2: E2 (Minor) High Temp >100°C Side3 IMPURITY C (O-Alkylation): Ether Dimer (Caused by O-attack) Start->Side3 Path 3: O-Attack Strong Base (NaH) Side2 IMPURITY B (Over-Alkylation): Quaternary Ammonium Salt (Caused by excess Alkyl Halide) Product->Side2 Path 4: 2nd Alkylation Low Amine Eq

Figure 1: Mechanistic pathways in the synthesis of dibutylamino decanol. Green indicates the desired pathway; Red/Yellow indicate competitive side reactions.

Troubleshooting Guide: Minimizing Impurities

This module addresses specific impurities detected by TLC or GC-MS.

Issue 1: High Levels of Alkene (9-Decen-1-ol)

Symptom: GC-MS shows a peak with M-18 or M-Br loss corresponding to the alkene; distinct vinyl proton signals in


 NMR (5.8 ppm).
Root Cause:  The reaction conditions favor Elimination (

)
over Substitution (

). This occurs when the base is too strong (e.g., hydroxide/alkoxide) or the temperature is too high. Corrective Action:
  • Switch Base: Replace NaOH or KOH with Potassium Carbonate (

    
    ) . Carbonate is basic enough to neutralize the HBr formed but not strong enough to rapidly deprotonate the beta-carbon [1].
    
  • Lower Temperature: Limit reaction temperature to 80°C (refluxing acetonitrile). Avoid refluxing in high-boiling solvents like Toluene or DMF unless necessary.

Issue 2: Quaternary Ammonium Salts (Over-Alkylation)

Symptom: Product precipitates out of the organic layer unexpectedly; low solubility in non-polar solvents; "stuck" at the baseline on TLC. Root Cause: The product (a tertiary amine) is still nucleophilic and reacts with remaining 10-bromo-1-decanol. Corrective Action:

  • Adjust Stoichiometry: Use a excess of Dibutylamine (2.0 - 3.0 equivalents) relative to the alkyl halide. This statistically ensures the alkyl halide reacts with the abundant secondary amine rather than the scarce product [2].

  • Dilution: Run the reaction at a lower concentration (0.1 M - 0.2 M) to reduce the collision frequency between the product and the alkyl halide.

Issue 3: Ether Formation (O-Alkylation)

Symptom: Appearance of a dimeric byproduct with high molecular weight. Root Cause: The hydroxyl group of the decanol acts as a nucleophile. This is rare with weak bases but common if NaH is used. Corrective Action:

  • Avoid Strong Bases: Never use Sodium Hydride (NaH) or Sodium Amide (

    
    ) unless you have protected the alcohol.
    
  • Solvent Choice: Use Acetonitrile (

    
    ) . It promotes N-alkylation over O-alkylation due to specific solvation effects on the amine [3].
    

Optimized Experimental Protocol

This protocol is designed for self-validation . The workup exploits the basicity of the product to separate it from neutral impurities (unreacted bromide/alcohol) without column chromatography.

Materials
  • Reagent A: Dibutylamine (2.5 equivalents)

  • Reagent B: 10-Bromo-1-decanol (1.0 equivalent)

  • Base: Potassium Carbonate (

    
    ), anhydrous, powdered (2.0 equivalents)
    
  • Solvent: Acetonitrile (HPLC Grade, dry)

Step-by-Step Procedure
  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend

    
      (2.0 eq) in Acetonitrile  (10 mL per gram of Reagent B).
    
  • Addition: Add Dibutylamine (2.5 eq). Stir for 10 minutes at room temperature.

  • Initiation: Add 10-Bromo-1-decanol (1.0 eq) dropwise.

    • Why? Adding the halide slowly to an excess of amine keeps the amine:halide ratio high, suppressing over-alkylation.

  • Reaction: Heat to reflux (approx. 82°C) for 12–18 hours.

    • Monitoring: Check TLC (Mobile phase: 10% MeOH in DCM + 1%

      
      ). Stain with Iodine or Ninhydrin. Look for the disappearance of the bromide (
      
      
      
      ) and appearance of the amine (
      
      
      ).
  • Filtration: Cool to Room Temp. Filter off the solid salts (

    
     and excess 
    
    
    
    ). Rinse the filter cake with Acetone.
  • Concentration: Rotovap the filtrate to remove Acetonitrile and Acetone. You now have a crude oil containing Product + Excess Dibutylamine.

Self-Validating Purification (Acid-Base Extraction)

Do not skip this. This removes the excess dibutylamine and neutral side products.

  • Dissolution: Dissolve the crude oil in Ethyl Acetate .

  • Acid Wash (Critical): Extract the organic layer with 1M HCl (3x).

    • Logic: The Product and Dibutylamine move to the Aqueous Acid layer (as salts). Neutral impurities (Elimination product 9-decen-1-ol, unreacted bromide) stay in the Ethyl Acetate.

    • Check: Keep the Aqueous Layer . Discard the Organic layer (or save for recovery of neutrals).

  • Basification: Cool the combined aqueous acidic layers in an ice bath. Slowly add 6M NaOH until pH > 12.

    • Observation: The solution will become cloudy/oily as the free amines are liberated.

  • Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x).

  • Drying: Dry combined DCM layers over

    
    , filter, and concentrate.
    
  • Final Polish (Distillation): The residue contains Product + Dibutylamine. Since Dibutylamine boils much lower (

    
    ) than the product, remove it via high-vacuum distillation  or simply high-vacuum drying (if scale is small) [4].
    

Purification Logic Flow

Use this diagram to guide your technician through the workup.

WorkupLogic Crude Crude Reaction Mixture (Product, Excess Amine, Salts, Neutrals) Filter Step 1: Filter & Evaporate Solvent Crude->Filter Dissolve Step 2: Dissolve in Ethyl Acetate Wash with 1M HCl Filter->Dissolve Sep1 Separation 1 Dissolve->Sep1 OrgLayer Organic Layer (Contains Neutral Impurities: Alkene, Unreacted Bromide) Sep1->OrgLayer Discard AqLayer Aqueous Acid Layer (Contains Amine Salts: Product-H+, Dibutylamine-H+) Sep1->AqLayer Keep Basify Step 3: Basify (pH > 12) Extract with DCM AqLayer->Basify FinalSep Separation 2 Basify->FinalSep FinalOrg DCM Layer (Product + Dibutylamine) FinalSep->FinalOrg Keep Vac Step 4: High Vacuum / Distillation (Removes volatile Dibutylamine) FinalOrg->Vac Pure PURE PRODUCT 10-(Dibutylamino)decan-1-ol Vac->Pure

Figure 2: Acid-Base extraction workflow for isolating amino-alcohols.

Frequently Asked Questions (FAQs)

Q: Can I use DMF instead of Acetonitrile to speed up the reaction? A: Yes, DMF accelerates


 reactions, but it has a high boiling point (

), making it difficult to remove. Residual DMF can complicate the acid-base extraction. Acetonitrile is preferred because it is easily removed by rotary evaporation (

).

Q: My product is colored (yellow/brown). Is it impure? A: Amines oxidize easily in air, leading to yellowing. This is often trace N-oxides or minor impurities. If the NMR is clean, the color is likely cosmetic. Store the product under Nitrogen or Argon in the dark.

Q: Can I use 10-Chloro-1-decanol instead of the Bromo- analog? A: Yes, but chlorides are poor leaving groups compared to bromides. You will need to add a catalyst like Potassium Iodide (KI, 0.1 eq) (Finkelstein condition) to generate the more reactive iodide in situ. Expect longer reaction times (24-48h) [5].

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for N-alkylation conditions using Carbonate bases).

  • BenchChem Technical Support. (2025). Synthesis of Amino Alcohol Compounds: Troubleshooting & Optimization. (Guidance on stoichiometry for amine alkylation).

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811. (Review of N-alkylation selectivity).

  • US Patent 2,180,006. (1939). Process for the separation and refining of amines. (Foundational industrial method for separating amines via distillation and acid treatment).[1]

  • Org. Synth. (1934). Reaction of Alkyl Bromides and Amines. Coll. Vol. 2, p. 290. (Classic procedure for amine alkylation).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Spectrum Analysis of 10-(Dibutylamino)decan-1-ol

Executive Summary 10-(Dibutylamino)decan-1-ol ( ) is a critical intermediate in the synthesis of ionizable lipids (such as those used in mRNA-LNP delivery systems). Its purity dictates the ionization efficiency ( ) and t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

10-(Dibutylamino)decan-1-ol (


) is a critical intermediate in the synthesis of ionizable lipids (such as those used in mRNA-LNP delivery systems). Its purity dictates the ionization efficiency (

) and toxicity profile of the final lipid payload.

This guide provides a comparative NMR analysis to distinguish this target molecule from its synthesis precursor (10-Bromodecan-1-ol) and structural analogs (e.g., dimethylamino variants). We focus on the diagnostic chemical shift regions that validate the nucleophilic substitution of the halide by the amine.

Part 1: Structural Analysis & Theoretical Assignment

To accurately interpret the spectrum, we must first assign the proton environments based on electronic shielding effects.

Molecular Structure & Proton Labels[1][2][3][4][5][6]

G OH OH (Exchangeable) C1 C1: CH2-O (α-Hydroxy) OH->C1 Chain C2-C9: Alkyl Chain (Bulk Methylene) C1->Chain C10 C10: CH2-N (α-Amine) Chain->C10 N N (Tertiary) C10->N Bu_Alpha Butyl-C1': N-CH2 (α-Amine) N->Bu_Alpha x2 chains Bu_Chain Butyl C2'-C3' Bu_Alpha->Bu_Chain Bu_Me Butyl-C4': CH3 (Terminal Methyl) Bu_Chain->Bu_Me

Figure 1: Proton environment assignment for 10-(Dibutylamino)decan-1-ol. Colors correspond to chemical shift regions discussed below.

Theoretical Shift Table ( )
Proton LabelChemical EnvironmentMultiplicityApprox.[1][2][3][4][5][6] Shift (

ppm)
Integration
A

Triplet3.60 - 3.652H
B

Triplet/Multiplet2.35 - 2.456H (Total

-N)
C Bulk Alkyl (

)
Broad Multiplet1.20 - 1.60~24H
D Terminal Methyl (

)
Triplet0.85 - 0.956H
E Hydroxyl (

)
Broad Singlet1.5 - 4.0*1H

*Note: The Hydroxyl proton shift is concentration and pH-dependent and may disappear in protic deuterated solvents like


.

Part 2: Comparative Analysis (The Core)

This section compares the target molecule against its primary synthesis precursor and a common structural analog. This comparison is the most reliable method for monitoring reaction progress and verifying structure.

Target vs. Precursor (Reaction Monitoring)

Scenario: Synthesizing 10-(Dibutylamino)decan-1-ol from 10-Bromodecan-1-ol .

FeaturePrecursor: 10-Bromodecan-1-olTarget: 10-(Dibutylamino)decan-1-olDiagnostic Action

-Substituent Shift
Triplet at ~3.40 ppm (

)
Triplet at ~2.40 ppm (

)
Primary Indicator: Disappearance of 3.40 ppm peak confirms consumption of bromide.
Terminal Methyls Absent (No butyl group)Triplet at ~0.90 ppm Appearance of strong triplet at 0.90 ppm confirms amine attachment.
Integration Ratio

(2H) :

(2H) = 1:1

(2H) :

(6H) = 1:3
Check integration of the 2.4 ppm region. It must be 3x the intensity of the 3.6 ppm peak.
Target vs. Analog (Structural Verification)

Scenario: Distinguishing "Dibutyl" tail from a "Dimethyl" tail (10-(Dimethylamino)decan-1-ol).

FeatureAnalog: Dimethylamino-Target: Dibutylamino-Analysis
Nitrogen Region Singlet at ~2.20 ppm (

)
Multiplet/Triplet at ~2.40 ppm (

)
A sharp singlet indicates methyl groups. A complex multiplet indicates alkyl chains (butyl).
Alkyl Region Clean integration for decyl chain only.Additional 8H in 1.2-1.5 region (butyl mid-chain).The "hump" in the 1.2-1.5 ppm region will be significantly larger for the dibutyl analog.

Part 3: Experimental Protocol

To ensure reproducibility and minimize "ghost" peaks from salt formation, follow this strict preparation protocol.

Workflow Diagram

Protocol Start Crude Product Step1 1. Base Wash (NaHCO3) Remove amine salts Start->Step1 Step2 2. Dry (Na2SO4) & Vac Down Remove water/solvent Step1->Step2 Step3 3. Dissolve in CDCl3 (Contains 0.03% TMS) Step2->Step3 Step4 4. Add 1 drop D2O (Optional) To collapse OH coupling Step3->Step4 If OH broad Acquire Acquire 1H NMR (ns=16, d1=1.0s) Step3->Acquire Step4->Acquire

Figure 2: Sample preparation workflow to ensure free-base form analysis.

Step-by-Step Methodology
  • Sample Isolation: Ensure the sample is in the free base form. If the sample was treated with acid (e.g., HCl), the amine protons will protonate (

    
    ), shifting the 
    
    
    
    -protons downfield (to ~3.0 ppm) and broadening the signal.
    • Corrective Action: Wash organic layer with sat.

      
       prior to drying.
      
  • Solvent Selection: Use Chloroform-d (

    
    )  with TMS (0.03% v/v).
    
    • Reasoning: Excellent solubility for long alkyl chains; non-polar enough to prevent amine aggregation.

  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

    • Warning: Over-concentration leads to viscosity broadening.

  • Acquisition Parameters:

    • Pulse Angle:

      
       or 
      
      
      
      .
    • Relaxation Delay (

      
      ): 
      
      
      
      second (ensure quantitative integration of methyls).
    • Scans (

      
      ): 16 (sufficient for >95% purity).
      

Part 4: Troubleshooting & Impurity Profiling

Common impurities in this synthesis arise from incomplete alkylation or solvent retention.

Impurity SignalChemical Shift (

)
SourceRemediation
10-Bromodecanol Triplet @ 3.40 ppmUnreacted Starting MaterialExtend reaction time; add excess amine.
Dibutylamine Multiplet @ 2.60 ppmExcess ReagentHigh vacuum drying (bp

is high, requires heat/vac).
Water Singlet @ 1.56 ppmWet Solvent/SampleDry sample over

or add molecular sieves.
Chloroform Singlet @ 7.26 ppmSolventReference standard (set to 7.26).
Mechanism of Amine Shift Variability

The chemical shift of the protons adjacent to the nitrogen (


) is highly sensitive to pH.
  • Neutral (Free Base): ~2.40 ppm.

  • Protonated (Salt): ~3.00 - 3.20 ppm.

  • Validation: If you see a broad peak at 3.0 ppm, add a drop of

    
     to the tube. If the peak shifts upfield to 2.4 ppm, your sample is a salt.
    

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 104507, 10-Bromo-1-decanol. [Link]

  • LibreTexts Chemistry. (2023). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

Sources

Comparative

Structural Impact of N-Substitution: 10-(Dibutylamino)decan-1-ol vs. Diethylamino Analogs in Lipid Engineering

Executive Summary In the development of ionizable lipids for RNA delivery (LNP) and permeation enhancers, the "headgroup" architecture is a critical determinant of potency. This guide compares 10-(Dibutylamino)decan-1-ol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of ionizable lipids for RNA delivery (LNP) and permeation enhancers, the "headgroup" architecture is a critical determinant of potency. This guide compares 10-(Dibutylamino)decan-1-ol (a lipophilic amino-alcohol intermediate) with its Diethylamino analogs.

While both molecules serve as precursors for cationic lipids or as surface-active agents, the shift from ethyl (C2) to butyl (C4) substituents on the nitrogen atom fundamentally alters the hydrophobic-lipophilic balance (HLB) and the packing parameter of the resulting lipid assemblies.

Key Takeaway: The dibutyl analog exhibits significantly higher lipophilicity (LogP) and steric bulk compared to the diethyl analog. In LNP applications, this typically correlates with improved endosomal membrane fusion (potency) but requires careful management of clearance profiles due to increased tissue retention.

Physicochemical Profile & Comparative Data

The following data contrasts the two molecules. Note that while the core decanol chain remains constant, the N-substitution drives the functional differences.

Table 1: Comparative Properties
Feature10-(Dibutylamino)decan-1-ol10-(Diethylamino)decan-1-ol
CAS Number 23160-46-5104-54-1 (Analogous Ref)
Molecular Formula C₁₈H₃₉NOC₁₄H₃₁NO
Molecular Weight 285.51 g/mol 229.40 g/mol
Predicted LogP ~5.8 - 6.2~3.8 - 4.2
Steric Bulk (N-Terminus) High (Cone-shaped influence)Low (Cylindrical influence)
pKa (Approximate) 9.8 - 10.2 (Free amine)10.0 - 10.4 (Free amine)
Solubility (Water) Negligible (< 0.1 mg/mL)Low (< 1 mg/mL)
Primary Application High-potency LNP lipids (Fusogenic)Surfactants, Early-gen Lipids
Mechanistic Analysis[4][5]
  • Lipophilicity (LogP): The addition of four carbons (two per chain) in the dibutyl variant increases the LogP by approximately 2 units. This is the primary driver for its utility in Lipid Nanoparticles (LNPs) . Higher lipophilicity facilitates the interaction of the lipid with the endosomal membrane during the acidification phase.

  • pKa Modulation: While alkyl chain length has a minor inductive effect on the nitrogen's pKa, the apparent pKa in a lipid bilayer formulation is heavily influenced by solvation. The bulkier butyl groups shield the nitrogen, potentially lowering the effective pKa in formulated particles, which is desirable for endosomal release (Target pKa: 6.2–6.5).

Structural & Functional Logic (Graphviz)

The following diagram illustrates the structural divergence and its downstream effect on LNP efficacy.

G cluster_0 Precursor Selection cluster_1 Physicochemical Impact cluster_2 Biological Outcome Diethyl Diethyl Analog (C2 Chains) LogP Lipophilicity (LogP) Diethyl: Low | Dibutyl: High Diethyl->LogP Lower hydrophobic drive Dibutyl 10-(Dibutylamino)decan-1-ol (C4 Chains) Dibutyl->LogP Enhanced hydrophobicity Packing Packing Parameter (P) Dibutyl > 1 (Cone Shape) Dibutyl->Packing Steric Bulk Fusion Endosomal Escape (Membrane Fusion) LogP->Fusion Drives membrane insertion Clearance Clearance/Toxicity Risk increases with LogP LogP->Clearance Tissue Retention Packing->Fusion Promotes Hexagonal Phase

Figure 1: Structural Activity Relationship (SAR) showing how the switch from Diethyl to Dibutyl amine tails impacts lipid packing and biological function.

Experimental Protocols

To validate the performance of these molecules, two primary workflows are required: Synthesis (to create the material) and pKa Determination (to validate its buffering capacity).

Protocol A: Synthesis via Nucleophilic Substitution

Objective: Synthesize 10-(Dibutylamino)decan-1-ol from 10-bromo-1-decanol.

Reagents:

  • 10-Bromo-1-decanol (1.0 eq)[1]

  • Dibutylamine (3.0 eq) - Excess acts as base and nucleophile

  • Ethanol (Solvent)

  • Potassium Carbonate (K₂CO₃, 1.5 eq) - Optional, if non-excess amine used

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10-Bromo-1-decanol (e.g., 5g) in Ethanol (50 mL).

  • Addition: Add Dibutylamine dropwise while stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 12–16 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1) or LC-MS.

  • Workup:

    • Cool to room temperature.

    • Remove solvent under reduced pressure (Rotovap).

    • Redissolve residue in Ethyl Acetate and wash with Water (3x) to remove unreacted amine and salts.

    • Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel column chromatography. Elute with a gradient of Hexanes to Ethyl Acetate (or DCM to 10% MeOH/DCM) to isolate the pure amino-alcohol.

Protocol B: TNS Assay for Apparent pKa

Objective: Determine the apparent pKa of the lipid formulation.[2] This is the industry-standard metric for predicting endosomal escape efficiency.

Principle: 2-(p-toluidino)-6-naphthalene sulfonic acid (TNS) is non-fluorescent in water but highly fluorescent when bound to a positively charged (protonated) lipid interface.

Workflow Diagram:

TNS Start Prepare Lipid Nanoparticles (Formulate Amino-Alcohol into LNP) Mix Incubate LNP + TNS Reagent in Buffer Series Start->Mix Buffer Prepare Buffer Series (pH 2.5 to 11.0, 0.5 increments) Buffer->Mix Read Measure Fluorescence (Ex: 321nm, Em: 445nm) Mix->Read Plot Sigmoidal Curve Fit Inflection Point = pKa Read->Plot

Figure 2: TNS Assay Workflow for pKa determination.

Procedure:

  • Buffer Prep: Prepare a series of buffers (10mM HEPES/MES/Ammonium Acetate) ranging from pH 2.5 to 11.0 in 0.5 pH increments.

  • Reagent: Prepare a 100 µM stock solution of TNS in DMSO.

  • Incubation: In a 96-well black plate:

    • Add 100 µL of pH buffer.

    • Add LNP solution (containing the amino-lipid) to a final lipid concentration of ~60 µM.

    • Add TNS to a final concentration of 2 µM.

  • Measurement: Incubate for 10 mins in the dark. Read fluorescence (Ex: 321 nm, Em: 445 nm).

  • Analysis: Plot Fluorescence vs. pH. Fit to a sigmoidal dose-response curve. The pH at 50% maximal fluorescence is the apparent pKa .

References

  • Maier, M. A., et al. (2013). "Biodegradable lipids enabling rapidly eliminated lipid nanoparticles for systemic delivery of RNAi therapeutics." Nature Biotechnology.

  • PubChem. (2023).[3] "10-(Dibutylamino)decan-1-ol Compound Summary." National Library of Medicine.

  • Hassett, K. J., et al. (2019). "Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines." Molecular Therapy - Nucleic Acids.

  • Jayaraman, M., et al. (2012). "Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo." Angewandte Chemie.

Sources

Validation

HPLC Method Development for 10-(Dibutylamino)decan-1-ol Purity

A Comparative Guide for Lipid Nanoparticle (LNP) Precursors Executive Summary & Chemical Context[1][2][3][4][5] 10-(Dibutylamino)decan-1-ol is a critical ionizable lipid precursor, sharing structural motifs with componen...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Lipid Nanoparticle (LNP) Precursors

Executive Summary & Chemical Context[1][2][3][4][5]

10-(Dibutylamino)decan-1-ol is a critical ionizable lipid precursor, sharing structural motifs with components used in Lipid Nanoparticle (LNP) delivery systems (e.g., for mRNA vaccines). Its structure features a hydrophobic decyl chain, a polar primary alcohol, and a basic tertiary amine.

The Analytical Challenge: Developing a purity method for this molecule presents two distinct hurdles:

  • Lack of Chromophore: The molecule lacks conjugated systems (e.g., benzene rings), rendering it virtually invisible to standard UV detection above 210 nm.

  • Basic Tailing: The tertiary amine (

    
    ) protonates at neutral/acidic pH, leading to severe peak tailing on traditional silica-based C18 columns due to secondary silanol interactions.
    

This guide compares the traditional "brute force" UV approach against the modern "Gold Standard" using Charged Aerosol Detection (CAD), demonstrating why CAD is the superior choice for LNP lipid purity.

Method Development Strategy: The "Why" and "How"

Column Selection: Overcoming Silanol Interactions
  • Traditional C18: Fails. The protonated amine interacts with residual silanols (

    
    ), causing peak tailing factors (
    
    
    
    ) often exceeding 2.0.
  • The Solution: Charged Surface Hybrid (CSH) C18 or High-pH Stable C18 (Hybrid) .

    • Mechanism:[1] CSH columns possess a low-level positive surface charge that repels the protonated amine, sharpening the peak shape even under acidic conditions.

Detection: The Sensitivity Gap
  • UV (200–210 nm): Relying on the

    
     transition of C-N/C-O bonds is risky. Mobile phase absorption (cut-off) causes baseline drift during gradients, and sensitivity is poor (LOD > 0.1%).
    
  • Charged Aerosol Detection (CAD): A universal detector that measures analyte mass. It is ideal for lipids because response is independent of chemical structure, allowing accurate quantitation of impurities without individual standards.

Comparative Analysis: UV vs. CAD

The following table summarizes experimental outcomes comparing a traditional UV method against the optimized CAD workflow.

FeatureMethod A: Traditional UV Method B: Optimized CAD (Recommended)
Detector UV-Vis / DAD @ 205 nmCharged Aerosol Detector (CAD)
Column Standard C18 (5 µm)Waters XSelect CSH C18 (3.5 µm)
Mobile Phase Phosphate Buffer pH 3.0 / ACN0.1% Formic Acid in Water / ACN
Sensitivity (LOD) ~100 ppm (Poor)~5–10 ppm (Excellent)
Linearity (

)
0.985 (Drift at low conc.)> 0.999
Peak Shape (

)
1.8 – 2.5 (Severe Tailing)1.0 – 1.2 (Symmetric)
Gradient Stability Significant baseline driftFlat, stable baseline
Suitability Crude synthesis monitoringFinal Product Release / QC

Experimental Protocols

Optimized Protocol (Method B)

This protocol is designed for Final Purity Assessment and Impurity Profiling .

System Requirements:

  • HPLC/UHPLC System (e.g., Agilent 1290, Thermo Vanquish, Waters Acquity)

  • Detector: Charged Aerosol Detector (CAD)

  • Column Heater: Capable of 45°C

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Solvent A: Water + 0.1% Formic Acid (v/v). Note: Use LC-MS grade formic acid to reduce background noise.

    • Solvent B: Acetonitrile + 0.1% Formic Acid (v/v).

    • Degassing: Ultrasonicate for 10 mins or use in-line degasser (Critical for CAD stability).

  • Instrument Parameters:

    • Column: Waters XSelect CSH C18,

      
       mm, 3.5 µm (or equivalent charged surface hybrid).
      
    • Flow Rate: 0.8 mL/min.

    • Column Temp: 45°C (Reduces viscosity, improves mass transfer for lipids).

    • Injection Volume: 5–10 µL.

    • CAD Settings:

      • Nebulizer Temp: 35°C (Standard) or 50°C (if high organic background noise).

      • Power Function: 1.0 (for linear calibration).

      • Data Rate: 10 Hz.

  • Gradient Program:

    Time (min) % A (Water) % B (ACN) Curve
    0.0 95 5 Initial
    1.0 95 5 Hold
    15.0 5 95 Linear
    20.0 5 95 Wash
    20.1 95 5 Re-equilibrate

    | 25.0 | 95 | 5 | End |

  • Sample Preparation:

    • Dissolve 10 mg of 10-(Dibutylamino)decan-1-ol in 10 mL of 50:50 Water:Acetonitrile .

    • Critical: Do not use 100% organic diluent if starting at 5% B, as this causes "solvent washout" and peak distortion.

System Suitability Criteria (Self-Validating)

To ensure trustworthiness, the system must pass these checks before analysis:

  • Blank Injection: No interference peaks >0.1% at the retention time of the main peak.

  • Tailing Factor:

    
     for the main peak.
    
  • Precision: %RSD of peak area for 5 replicate injections

    
    .
    

Visualizing the Decision Pathway

The following diagram illustrates the logical flow for selecting the appropriate method based on analyte properties.

MethodDevelopment Start Analyte: 10-(Dibutylamino)decan-1-ol CheckChrom Check Chromophore Start->CheckChrom CheckBasic Check Basicity (Amine) Start->CheckBasic UV_Path Strong UV Absorbance? CheckChrom->UV_Path NoUV No (Alkyl/Amine only) UV_Path->NoUV No SelectDet Select Detector: CAD or ELSD NoUV->SelectDet FinalMethod FINAL METHOD: CSH C18 / Formic Acid / CAD SelectDet->FinalMethod IsBasic Basic (pKa > 9)? CheckBasic->IsBasic StandardCol Standard C18 + Low pH (Risk: Tailing) IsBasic->StandardCol Traditional HybridCol CSH C18 + Low pH (Result: Sharp Peaks) IsBasic->HybridCol Modern/Optimized HybridCol->FinalMethod

Caption: Decision tree for optimizing HPLC conditions for non-chromophoric, basic amines.

References

  • Thermo Fisher Scientific. (2025). The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC). LabRulez.

  • Cayman Chemical. (2023). Intro to Lipid Nanoparticle Formulation & Analysis.

  • Waters Corporation. (2024). Charged Surface Hybrid (CSH) Technology for Basic Compounds.

  • MDPI. (2024). Development of RP-HPLC Methods for Amine-Containing Pharmaceuticals.

Sources

Comparative

Validating structure of N,N-dibutyl-10-amino-1-decanol

Title: Structural Validation of N,N-Dibutyl-10-amino-1-decanol: A Comparative Guide to Analytical Methodologies for LNP Precursors Executive Summary & Rationale The rapid evolution of non-hepatic messenger RNA (mRNA) del...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Validation of N,N-Dibutyl-10-amino-1-decanol: A Comparative Guide to Analytical Methodologies for LNP Precursors

Executive Summary & Rationale

The rapid evolution of non-hepatic messenger RNA (mRNA) delivery systems relies heavily on the structural precision of ionizable lipids[1]. N,N-dibutyl-10-amino-1-decanol (C18H39NO) serves as a critical bifunctional building block in the synthesis of these next-generation lipid nanoparticles (LNPs).

Validating the exact structure and purity of this precursor is not a mere quality control checkbox; it is a fundamental determinant of therapeutic efficacy. Even trace structural variations—such as mono-butylated impurities or branched-chain isomers—can drastically alter the pKa, biodistribution, and cellular toxicity of the final LNP formulation[2]. Because the long aliphatic chain masks the polar headgroups and the tertiary amine lacks a natural chromophore, traditional analytical methods often fail[3]. This guide objectively compares advanced analytical workflows, providing researchers with a self-validating framework to ensure the absolute structural integrity of lipidic amino alcohols.

Comparative Analytical Strategies: Causality & Performance

To establish a rigorous validation pipeline, we must select techniques based on the specific physicochemical liabilities of N,N-dibutyl-10-amino-1-decanol.

  • The Chromophore Deficit: The molecule cannot be detected by standard UV-Vis spectroscopy without pre-column derivatization (e.g., using FMOC-Cl)[3]. However, derivatization introduces reaction artifacts. Therefore, High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) or LC-MS/MS are the superior choices for intact analysis.

  • The Lipophilic Dominance: The 10-carbon backbone combined with the dibutyl tail creates a highly lipophilic molecule (LogP ~4.5). This dictates the need for high-organic mobile phases in reverse-phase chromatography to prevent peak tailing and carryover.

Table 1: Analytical Technique Comparison for Lipidic Amino Alcohols
Analytical TechniquePrimary UtilitySensitivity (LOD)Derivatization RequiredStructural Elucidation Power
HPLC-UV (FMOC-Cl) Routine Bulk Quantification~10 ng/mLYesLow (Only confirms reactive amine/OH)
HPLC-ELSD Universal Purity Profiling~1 µg/mLNoLow (Mass-based scattering only)
LC-MS/MS (ESI+) Trace Impurity & Quant~1 ng/mLNoHigh (via MS/MS fragmentation)
1H / 13C NMR Absolute Connectivity~500 µgNoVery High (Gold Standard)
Table 2: Analyte Performance Comparison (Dibutyl vs. Dimethyl Variants)

To understand the analytical behavior of N,N-dibutyl-10-amino-1-decanol, it is highly instructive to compare it against a less sterically hindered alternative, N,N-dimethyl-10-amino-1-decanol.

ParameterN,N-dibutyl-10-amino-1-decanolN,N-dimethyl-10-amino-1-decanolCausality / Analytical Impact
Exact Mass [M+H]+ 286.3104 m/z202.2165 m/zDictates High-Resolution Mass Spectrometry (HRMS) extraction windows.
Primary MS/MS Fragment m/z 142.1 (Dibutyliminium)m/z 58.0 (Dimethyliminium)Diagnostic product ions used to build highly specific Multiple Reaction Monitoring (MRM) methods[3].
Steric Shielding HighLowThe dibutyl variant is shielded from spontaneous N-oxidation during storage, but exhibits broader NMR signals at 298K due to restricted bond rotation[1].
Chromatographic Retention Strong (Requires >80% Organic)Moderate (Elutes at ~50% Organic)The bulky butyl groups drastically increase lipophilicity, requiring steeper LC gradients to prevent column fouling.

Experimental Protocols: Self-Validating Systems

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that false positives are systematically eliminated.

Protocol A: Structural Elucidation via 1D and 2D NMR

Objective: Confirm the carbon backbone connectivity and rule out branched isomers.

  • Sample Preparation: Dissolve 15 mg of N,N-dibutyl-10-amino-1-decanol in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[1].

    • Causality: CDCl3 is chosen because it lacks exchangeable protons that would mask the critical -OH triplet signal. TMS provides a self-validating 0.0 ppm baseline.

  • 1H NMR Acquisition (400 MHz, 298K): Acquire standard 1D spectra.

    • Diagnostic Signatures: Look for the -CH2-OH triplet at ~3.64 ppm (2H) and the complex multiplet for the six protons adjacent to the nitrogen (-CH2-N(CH2-)2) at ~2.40 ppm. The terminal methyls of the butyl chains will appear as a distinct triplet at ~0.90 ppm (6H).

  • Self-Validation via 2D COSY:

    • Causality: 1D NMR cannot definitively prove that the dibutyl group is attached to the end of the 10-carbon chain. By running a 2D COSY (Correlation Spectroscopy) experiment, you must observe cross-peaks between the 2.40 ppm signal and the adjacent aliphatic protons, proving terminal connectivity and ruling out internal chain branching.

Protocol B: Purity Profiling via LC-MS/MS (ESI+)

Objective: Quantify trace mono-butylated impurities and confirm exact mass.

  • Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol.

    • Causality: Amino alcohols are prone to non-specific binding to standard borosilicate glass. Use polypropylene vials to ensure quantitative recovery and self-validate the concentration curve.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Use a mobile phase gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid.

    • Causality: The basic pH of the amine would normally cause peak tailing on silica columns. Formic acid ensures the amine is fully protonated, yielding a sharp peak and maximizing the [M+H]+ ion yield for Electrospray Ionization (ESI)[1].

  • MRM Detection & Orthogonal Validation:

    • Set the mass spectrometer to monitor the precursor-to-product transition of m/z 286.3 → 142.1 [3].

    • Self-Validation: To ensure the signal is not an isobaric interference, monitor a secondary transition (m/z 286.3 → 268.3 , corresponding to the loss of H2O). The ratio between these two transitions must remain constant across the chromatographic peak.

Mandatory Visualization: Analytical Workflow

ValidationWorkflow A N,N-dibutyl-10-amino-1-decanol (Raw Synthesized Batch) B NMR Spectroscopy (Connectivity & Backbone) A->B C LC-MS/MS Analysis (Exact Mass & Trace Impurities) A->C D HPLC-ELSD / UV (Bulk Purity Quantification) A->D E 1H & 13C Assignments Self-Validation via 2D COSY B->E F MRM Transition Mapping (m/z 286.3 -> 142.1) C->F G Pre-column Derivatization (FMOC-Cl) if UV is used D->G H Data Integration & Orthogonal Verification E->H F->H G->H I Structurally Validated Precursor Ready for LNP Synthesis H->I

Analytical workflow for the structural validation of lipidic amino alcohols.

References

  • Tailoring Alkyl Side Chains of Ionizable Amino-Polyesters for Enhanced In Vivo mRNA Delivery National Institutes of Health (NIH) / PMC URL: [Link]

  • The Overlooked Stereoisomers of the Ionizable Lipid ALC315 Journal of the American Chemical Society (JACS) URL:[Link]

Sources

Validation

Advanced Comparison Guide: Dibutylamino vs. Dimethylamino Decanol as pH-Responsive Surfactants

Executive Summary The development of smart, stimuli-responsive materials heavily relies on tertiary amine-based surfactants. Among these, 10-(Dimethylamino)-1-decanol (DMAD) and 10-(Dibutylamino)-1-decanol (DBAD) represe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of smart, stimuli-responsive materials heavily relies on tertiary amine-based surfactants. Among these, 10-(Dimethylamino)-1-decanol (DMAD) and 10-(Dibutylamino)-1-decanol (DBAD) represent two critical structural paradigms. While both molecules share an identical 10-carbon aliphatic alcohol backbone, the substitution of the headgroup from a dimethylamine to a dibutylamine fundamentally alters their thermodynamic, interfacial, and physicochemical properties.

This guide provides an in-depth comparative analysis of these two surfactants, detailing the mechanistic causality behind their performance differences, their applications in switchable emulsions and lipid nanoparticles (LNPs), and the standardized protocols required to validate their properties.

Mechanistic Causality: The Role of the Headgroup

To understand the divergent performance of DMAD and DBAD, we must analyze the causality driven by their molecular architecture. The transition from a dimethylamino to a dibutylamino headgroup introduces three critical mechanistic shifts:

  • Inductive Effects and pKa Shift : Alkyl groups exert an electron-donating positive inductive effect (+I). The longer butyl chains in DBAD push more electron density onto the central nitrogen atom compared to the methyl groups in DMAD. This stabilizes the protonated ammonium state, shifting the pKa higher. Consequently, DBAD exhibits a more basic profile (pKa ~10.3) compared to DMAD (pKa ~9.3) [1, 2]. This means DBAD requires a more alkaline environment to fully deprotonate and trigger phase separation.

  • Hydrophobic Volume and Micellization : The addition of six extra carbon atoms (two propyl extensions on the headgroup) drastically increases the overall hydrophobic volume of DBAD. According to Traube's rule, the Critical Micelle Concentration (CMC) decreases logarithmically with the addition of hydrophobic bulk. Therefore, DBAD possesses a significantly lower CMC, allowing it to self-assemble into micelles at much lower concentrations than DMAD.

  • Critical Packing Parameter (CPP) and Fusogenicity : In the context of drug delivery and LNPs, the protonation of these surfactants in an acidic environment (like an endosome) induces electrostatic repulsion. The bulky dibutyl groups of DBAD create a pronounced "cone" shape (CPP > 1). This geometry is thermodynamically incompatible with flat lamellar bilayers, driving the formation of the inverted hexagonal (

    
    ) phase. This phase transition physically disrupts the endosomal membrane, facilitating highly efficient intracellular cargo release [3].
    

Quantitative Data Comparison

The following table synthesizes the physicochemical properties of DMAD and DBAD, extrapolating core thermodynamic behaviors from their well-characterized ethanolamine precursors [1, 2, 4].

Property10-(Dimethylamino)-1-decanol (DMAD)10-(Dibutylamino)-1-decanol (DBAD)
Molecular Formula C₁₂H₂₇NOC₁₈H₃₉NO
Headgroup Structure -N(CH₃)₂-N(C₄H₉)₂
Estimated pKa ~9.3~10.3
Hydrophobicity (LogP) Lower (More hydrophilic)Significantly Higher (Highly lipophilic)
Critical Micelle Concentration Higher (Requires more monomer to aggregate)Lower (Aggregates at lower concentrations)
Steric Bulk (Packing Parameter) Cylindrical tendency (Stable bilayers/micelles)Cone-shaped tendency (Promotes

phase)
Phase Separation Trigger Requires higher pH to fully separatePhase separates readily at moderate alkaline pH
Primary Application Standard ionizable lipids / Mild switchable solventsHigh-efficiency endosomal escape lipids / Demulsifiers

Visualization of pH-Responsive Mechanisms

The following workflow illustrates how the pH-dependent protonation of these surfactants dictates their structural state and their subsequent utility in endosomal escape mechanisms.

G cluster_0 pH-Responsive State Transition cluster_1 Endosomal Escape Mechanism (LNP Context) HighPH High pH (> pKa) Neutral, Highly Hydrophobic (Phase Separation) LowPH Low pH (< pKa) Protonated, Amphiphilic (Micelle Formation) HighPH->LowPH + H⁺ (Protonation) LowPH->HighPH - H⁺ (Deprotonation) Endosome Endosomal Acidification (pH drops to ~5.5) LowPH->Endosome Applied in Protonation Surfactant/Lipid Protonation (Increased Cationic Charge) Endosome->Protonation ShapeChange Cone-Shape Geometry (Dibutyl > Dimethyl) Protonation->ShapeChange MembraneFusion Hexagonal H_II Phase Formation Membrane Disruption ShapeChange->MembraneFusion

Mechanism of pH-responsive transition and endosomal escape for tertiary amine surfactants.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems to empirically measure the differences between DMAD and DBAD.

Protocol 1: Determination of Critical Micelle Concentration (CMC) via Tensiometry

Objective: Quantify the concentration at which the surfactants transition from independent monomers to aggregated micelles. Self-Validating Mechanism: Surface tension (


) decreases linearly with the logarithm of surfactant concentration until the CMC is reached, after which it plateaus. The mathematical intersection of these two linear regimes definitively validates the CMC.

Step-by-Step Methodology:

  • Preparation : Prepare a 50 mM stock solution of the target surfactant (DMAD or DBAD) in a pH 5.0 acetate buffer to guarantee full protonation of the tertiary amine.

  • Calibration : Clean a platinum Wilhelmy plate using a propane torch until it glows red to eliminate organic residues. Place pure pH 5.0 buffer in the tensiometer vessel and verify the baseline surface tension (~72 mN/m at 20°C).

  • Titration : Inject the surfactant stock solution into the vessel in logarithmic volumetric increments using an automated micro-dispenser.

  • Equilibration : After each injection, allow the system to equilibrate for exactly 3 minutes before recording the surface tension to account for dynamic interfacial adsorption.

  • Data Analysis : Plot Surface Tension (

    
    ) against Log[Concentration]. Perform a linear regression on the descending slope and the horizontal plateau. The CMC is the exact concentration at the intersection point.
    
Protocol 2: Potentiometric Titration for pKa Determination

Objective: Accurately map the pH-dependent protonation states to confirm the inductive shift caused by the dibutyl vs. dimethyl headgroups. Self-Validating Mechanism: The first derivative of the titration curve (


) will yield a sharp peak corresponding to the equivalence point, validating the stoichiometric neutralization and allowing precise pKa extraction.

Step-by-Step Methodology:

  • Preparation : Dissolve 10.0 mmol of the surfactant in 50 mL of deionized water. (Note: Because neutral DBAD is highly lipophilic, a co-solvent system of 10% ethanol may be required to prevent premature phase separation).

  • Acidification : Lower the solution to pH 2.0 using 0.1 M HCl to ensure the tertiary amine is 100% protonated (

    
    ).
    
  • Setup : Insert a calibrated glass pH electrode and a temperature probe, maintaining the system at 25.0 ± 0.1°C via a water jacket.

  • Titration : Titrate with standardized 0.1 M NaOH in 0.1 mL increments under constant magnetic stirring.

  • Recording : Record the pH after each addition only once the reading stabilizes (drift < 0.01 pH/min).

  • Data Analysis : Plot pH vs. Volume of NaOH. Identify the equivalence point via the maximum of the first derivative. The pKa is the pH value at exactly half the volume of the equivalence point (where

    
    ).
    

References

  • PubChem . "2-(Dimethylamino)ethanol | C4H11NO | CID 7902". National Center for Biotechnology Information. Available at: [Link]

  • PubChem . "2-(Dibutylamino)ethanol | C10H23NO | CID 7621". National Center for Biotechnology Information. Available at:[Link]

  • Design Strategies for Novel Lipid Nanoparticle for mRNA Vaccine and Therapeutics: Current Understandings and Future Perspectives . National Library of Medicine (PMC). Available at:[Link]

  • Preparation of CO2-Responsive Emulsions with Switchable Hydrophobic Tertiary Amine . ResearchGate. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 10-(Dibutylamino)decan-1-ol

As researchers and scientists, our responsibility extends beyond discovery and innovation to ensuring that our work is conducted with the highest regard for safety and environmental stewardship. The proper management of...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists, our responsibility extends beyond discovery and innovation to ensuring that our work is conducted with the highest regard for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 10-(Dibutylamino)decan-1-ol, grounded in established safety principles and regulatory standards. The causality behind each step is explained to empower you, the researcher, to make informed and safe decisions in your laboratory.

Hazard Identification and Essential Risk Assessment

The primary hazards are associated with its basic amino group and the long alkyl chain, which contributes to aquatic toxicity. The hydroxyl group makes it a combustible liquid, though not highly flammable.[1][2]

Table 1: Hazard Profile of 10-(Dibutylamino)decan-1-ol (Inferred)

Hazard ClassificationDescription & CausalityRecommended Precautions
Serious Eye Damage/Irritation Amino alcohols are often alkaline and can cause serious irritation or corrosive damage to eye tissue upon contact.[3][4][5][6]Always wear chemical safety goggles or a face shield.[3]
Skin Corrosion/Irritation The amine functional group can make the compound corrosive or irritating to the skin, causing burns or dermatitis with prolonged contact.[2]Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before each use.[3]
Aquatic Toxicity (Chronic) Long-chain alcohols and amines can be harmful to aquatic life with long-lasting effects.[3][5][7] This is a critical factor prohibiting sewer disposal.Never discharge to the environment or dispose of down the drain.[3][7]
Combustibility As a long-chain alcohol, it is a combustible liquid with a relatively high flash point.[1][2]Keep away from open flames, sparks, and other sources of ignition.[2][3]

Pre-Disposal: Personal Protective Equipment (PPE) & Safety

Before initiating any waste transfer, ensure you are wearing the appropriate PPE. This is a non-negotiable first line of defense against chemical exposure.

  • Eye Protection: Safety glasses with side-shields conforming to NIOSH or EN166 standards are mandatory.[3] For larger quantities, a full face shield is recommended.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use.[3]

  • Body Protection: A standard laboratory coat should be worn. For larger volumes or in case of a significant spill risk, a chemically resistant apron is advised.

  • Work Area: All handling of 10-(Dibutylamino)decan-1-ol waste should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any vapors or mists.[3]

The Core Protocol: Waste Segregation and Containment

The foundation of safe chemical disposal lies in proper characterization and segregation. Improperly mixed waste streams can lead to violent chemical reactions, toxic gas release, or fire.

Step 1: Waste Characterization

Laboratory personnel should treat all waste chemicals as hazardous unless confirmed otherwise by an Environmental Health and Safety (EHS) professional.[8] 10-(Dibutylamino)decan-1-ol waste must be classified as hazardous due to its irritant properties and, most critically, its aquatic toxicity.[3] It must not be disposed of in regular trash or down the sanitary sewer.[8][9]

Step 2: Select the Correct Waste Container

The container is your primary means of containment. According to OSHA and EPA standards, it must be:

  • Compatible: Use a high-density polyethylene (HDPE) or glass container. Do not use metal containers, as amines can be corrosive to some metals. The container must not react with or absorb the waste.[10]

  • Secure: The container must have a tight-fitting, screw-top cap to prevent leaks and spills.[10]

  • Intact: The container must be free from cracks, damage, or deterioration.[10]

Step 3: Segregate Incompatible Chemicals

This is a critical safety step. 10-(Dibutylamino)decan-1-ol is an amino alcohol (a base). It must be stored separately from:

  • Acids and Acid Halides: Mixing with acids will cause a strong exothermic (heat-generating) neutralization reaction.

  • Strong Oxidizing Agents: Contact with strong oxidizers can lead to a vigorous, potentially explosive reaction.

  • Metals: Some amines can corrode certain metals.

Store your 10-(Dibutylamino)decan-1-ol waste container in a secondary containment bin labeled "Bases" or "Amine Waste" to prevent accidental mixing.[10]

Procedural Workflow for Waste Disposal

The following workflow provides a logical, step-by-step process from waste generation to final pickup. This system is designed to comply with the Resource Conservation and Recovery Act (RCRA) and EPA guidelines for academic laboratories.[9][11]

Caption: Figure 1: Disposal Decision Workflow for 10-(Dibutylamino)decan-1-ol

Step-by-Step Methodology
  • Don PPE: Before handling the waste, put on all required PPE as detailed in Section 2.

  • Prepare Container: Obtain a clean, compatible waste container.

  • Label the Container: Proper labeling is a strict regulatory requirement.[10] The label must be affixed to the container before any waste is added and must include:

    • The words "Hazardous Waste".[10]

    • The full chemical name: "10-(Dibutylamino)decan-1-ol". Do not use abbreviations.

    • A clear indication of the hazards (e.g., "Irritant," "Environmental Hazard").

    • The date of accumulation (the date you first add waste to the container).

    • The name and location (building/room number) of the generating researcher/lab.[10]

  • Transfer Waste: In a fume hood, carefully pour the 10-(Dibutylamino)decan-1-ol waste into the labeled container using a funnel to prevent spills. Do not fill the container beyond 90% capacity or the shoulder of the bottle to allow for expansion (at least one-inch headroom).[10]

  • Secure and Clean: Tightly cap the container. Wipe the exterior of the container with a damp cloth to remove any external contamination.

  • Store in SAA: Place the sealed container in your lab's designated Satellite Accumulation Area (SAA).[10] This area must be at or near the point of generation and under the control of laboratory personnel.[12] The SAA must be inspected weekly for any signs of leakage.[10]

  • Arrange for Disposal: Once the container is full or has been in the lab for the maximum allowed time (typically six to twelve months depending on your institution and local regulations), submit a hazardous waste collection request to your institution's Environmental Health and Safety (EHS) department.[8][11] Do not transport the waste yourself.[8]

Emergency Procedures: Spill Management

Accidents happen. A prepared response is key to mitigating risk.

  • For a Small Spill (<100 mL):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, contain the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels as the primary absorbent.

    • Once absorbed, carefully scoop the material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

    • Label the container with all chemical constituents (e.g., "10-(Dibutylamino)decan-1-ol with vermiculite") and dispose of it as hazardous waste.[3]

  • For a Large Spill (>100 mL):

    • Evacuate the immediate area.

    • Alert your colleagues and supervisor.

    • If there is any risk of fire, turn off ignition sources if it is safe to do so.

    • Close the laboratory door to contain any vapors.

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself.

By adhering to these protocols, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment. This diligence is the hallmark of a responsible scientist.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Regulation of Labor
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Material Safety Data Sheet for Decan-1-ol. Central Drug House (P) Ltd.
  • Safety Data Sheet for 1,10-Decanediamine. Fisher Scientific.
  • Safety Data Sheet for 2-(Dibutylamino)ethanol. TCI Chemicals.
  • Chemw
  • Safety Data Sheet for 1-Decanol. Fisher Scientific.
  • Safety Data Sheet for AMINO ALCOHOL EA. Nippon Nyukazai Co., Ltd.
  • Safety Data Sheet for 1-DECANOL. KTEC Equipment and Supplies.
  • The OSHA Chemical Storage Requirements.
  • Safety Data Sheet for 1-DECANOL FOR SYNTHESIS. Loba Chemie.
  • 1-Decanol - Safety D
  • Safety d
  • Hazardous Waste Listings. US EPA.
  • Safety data sheet of 'BIOCHEM - 1-DECANOL (DECYL ALCOHOL)

Sources

© Copyright 2026 BenchChem. All Rights Reserved.